This compound is a 28-carbon sterol (24-methyl cholest-5,22-dien-3β-ol) that serves as an important biomarker in environmental and biological studies. Its chemical structure features a double bond at C-5 and C-22 positions, which distinguishes it from other phytosterols like campesterol, stigmasterol, and β-sitosterol. With a molecular formula of C₂₈H₄₆O and a molar mass of 398.675 g·mol⁻¹, this compound appears as a white crystalline solid with a melting point of 150-151°C and exhibits low water solubility with a consequently high octanol-water partition coefficient, predisposing it to associate with solid phases in environmental systems [1].
This sterol has gained significant research interest due to its utility as a specific biomarker for algal presence in environmental samples and its potential role as an additional biomarker in Alzheimer's disease [1]. From a commercial perspective, this compound represents one component of stigmasterol-rich plant sterol mixtures (designated E499 in the European numbering system for food additives) and is gaining traction in the global sterols market, which is projected to grow from USD 1.56 billion in 2025 to USD 3.06 billion by 2032 at a CAGR of 10.09% [2].
Algae represent the most significant natural source of this compound, with substantial variation in content across different taxonomic groups. The sterol profiles in algae exhibit remarkable diversity due to phylogenetic heterogeneity and long evolutionary distances between genera [3].
Table 1: this compound Content in Various Microalgae Species
| Algal Species | This compound Content | Total Sterol Content | Major Sterols (% of Total) | Reference |
|---|---|---|---|---|
| Gonyaulax spp. | 100% of sterol profile | Not specified | This compound (100%) | [1] |
| Peridinium foliaceum | 80-100% of sterol profile | Not specified | This compound (80-100%) | [1] |
| Phaeodactylum tricornutum | 91% of sterol profile | 1415 mg/kg DW | Epithis compound (91%) | [4] |
| Nannochloropsis oceanica | Minor component | 180 mg/kg DW | Cholesterol (80%), 22-Dehydro-cholesterol (14%) | [4] [3] |
| Porphyridium spp. | 28% of sterol profile | 100 mg/kg DW | Cholesterol (40%), this compound (28%), 22-Dehydro-cholesterol (21%) | [4] |
| Skeletonema spp. | 20% of sterol profile | 76 mg/kg DW | Cholesterol (24%), 22-Dehydro-cholesterol (23%), this compound (20%), Stigmasterol (20%) | [4] |
| Tetraselmis spp. | 6% of sterol profile | 325 mg/kg DW | Campesterol (40%), 24-Methyldiene cholesterol (40%), this compound (6%) | [4] |
Table 2: this compound Content in Macroalgae (Seaweeds)
| Algal Group | Species | This compound Content | Major Sterols | Reference |
|---|---|---|---|---|
| Brown Algae (Phaeophyceae) | Various | Typically minor component | Fucosterol, Cholesterol | [5] |
| Green Algae (Chlorophyta) | Ulva armoricana | Minor component (specific % not quantified) | Cholesterol (35%) | [4] |
| Green Algae (Chlorophyta) | Halimeda tuna | Not detected | β-sitosterol (major) | [4] |
| Green Algae (Chlorophyta) | Codium bursa | Not detected | β-sitosterol (major) | [4] |
The biosynthetic pathway of this compound in algae shares features with both higher plants and mammals. Most algae utilize the cycloartenol branch for sterol biosynthesis rather than the lanosterol pathway typical of fungi, confirming that algae and fungi use different pathways for ergosterol synthesis [6]. In Nannochloropsis oceanica, the sterol biosynthetic pathway produces phytosterols as minor products, with the pathway exhibiting characteristics of both higher plants (two sterol methyltransferase enzymes) and animals (cholesterol as the major sterol) [3].
The sterol composition in algae is not static but varies significantly with growth stage, environmental conditions, light spectrum, and temperature [3]. This plasticity suggests important yet incompletely understood roles of sterols in algal adaptation to environmental challenges.
While algae represent the primary source of this compound, several terrestrial plants also contain this sterol, though typically in smaller quantities:
In plants, this compound serves as a potential precursor in the biosynthesis of brassinosteroids, which are potent steroidal plant hormones regulating various physiological processes including cell elongation, division, and vascular differentiation [8]. The structural similarity between this compound and castasterone (a direct precursor of brassinolide) supports this metabolic relationship.
Figure 1: Experimental workflow for this compound extraction and analysis from biological samples
Workflow for this compound extraction and analysis from biological samples
Figure 2: GC-MS instrumental analysis configuration for this compound quantification
GC-MS configuration and analysis process for this compound quantification
This compound holds significant commercial potential in multiple industries, reflected in the growing sterols market which is projected to reach USD 3.06 billion by 2032 [2]. The commercial applications span:
Table 3: Commercial Applications of this compound and Market Drivers
| Application Sector | Specific Uses | Market Drivers | Key Players |
|---|---|---|---|
| Nutraceuticals | Cholesterol-lowering supplements, Functional foods (fortified beverages, dairy, bakery) | Growing consumer awareness of cardiovascular health, Aging population | BASF SE, Archer-Daniels-Midland Company, Cargill, Koninklijke DSM N.V. |
| Pharmaceuticals | Drug formulations, Potential Alzheimer's biomarker, Anti-cancer therapies | Research on CSF biomarkers for Alzheimer's, Cytotoxic derivatives research | Croda International, Kerry Group, DuPont de Nemours |
| Cosmetics & Personal Care | Skincare formulations, Haircare products | Demand for natural ingredients, Anti-aging properties | International Flavors & Fragrances, Corbion |
| Research & Diagnostics | Environmental tracers for algal blooms, Paleoclimate studies | Climate change impact studies, Environmental monitoring | Research institutions, Environmental agencies |
In pharmaceutical research, this compound has shown promise as a cerebrospinal fluid biomarker in Alzheimer's disease, with studies revealing altered levels in affected patients [1]. Additionally, this compound derivatives have demonstrated cytotoxic effects against cancer cells, making them potential candidates for anticancer drug development [7]. The combination of this compound with chemotherapeutic agents like doxorubicin in targeted delivery systems has shown enhanced antitumor activity compared to free drugs [7].
From an environmental perspective, this compound serves as a valuable biomarker for tracing algal organic matter in sediment cores and water columns. Its stability in anaerobic sediments for hundreds of years enables reconstruction of historical algal production, making it valuable in paleolimnological and paleoceanographic studies [1]. Multivariate statistical analyses like principal component analysis of this compound in conjunction with other lipid biomarkers (short-chain fatty acids, fatty alcohols) can distinguish between marine and terrestrial organic matter sources in environmental samples [1].
This compound represents a structurally unique sterol with diverse natural sources, primarily in various algal taxa, and significant applications across multiple research and commercial domains. Its specific distribution pattern across different algal groups makes it particularly valuable as a chemotaxonomic marker in environmental studies and as a tracer for algal organic matter in biogeochemical cycling research. The experimental protocols outlined in this guide provide researchers with robust methodology for accurate extraction, purification, and quantification of this compound from biological and environmental samples.
This compound is a C28 phytosterol recognized in plants primarily as a precursor in the synthesis of Brassinosteroids (BRs), a class of plant steroid hormones [1]. The relationship between these sterols is outlined in the diagram below:
This compound is a key intermediate in the conversion of campesterol to active brassinosteroids.
The most detailed research focuses on this compound's role in the brassinosteroid biosynthesis pathway [2] [1]. In this context, this compound is a metabolic intermediate derived from campesterol and is further processed into castasterone and brassinolide [1]. However, the specific enzymes catalyzing the conversion of campesterol to this compound are not explicitly identified in the searched literature [3] [2] [1].
While the initial conversion steps may not be fully elucidated, established methodologies exist for the analysis of sterols and brassinosteroids in plant tissues, which would be essential for researching this pathway [1].
| Technique | Application | Key Details |
|---|---|---|
| Extraction & Purification | Enriching BRs from plant tissue | Partitioning between n-hexane/80% methanol; chromatography on silica gel, Sephadex LH-20, or charcoal [1]. |
| GC-MS Analysis | Identification and quantification | Requires derivatization: vicinal hydroxyls to methaneboronates; isolated hydroxyls to trimethylsilyl ethers. Deuterated BRs used as internal standards [1]. |
| Bioassays | Guiding purification & isolation | The rice lamina inclination bioassay used to track physiological activity during purification [1]. |
To further investigate this specific biochemical conversion, you might consider:
Brassicasterol is a C28 phytosterol characterized by a 24β(24S)-methyl group in its side chain [1]. It is a significant sterol in specific plants and serves as a key precursor in the biosynthesis of brassinosteroids (BRs), a class of plant steroid hormones [2] [3].
The diagram below illustrates the established role of this compound and other sterols in the biosynthesis of brassinosteroids.
This compound serves as a biosynthetic precursor to brassinosteroids.
While direct solubility data is unavailable, advanced analytical methods for extracting and quantifying this compound from complex matrices are documented. The table below summarizes a selective extraction method.
Table: Molecularly Imprinted Polymer (MIP) Method for Phytosterol Extraction [4]
| Aspect | Description |
|---|---|
| Technique | Sonochemical Synthesis of Molecularly Imprinted Polymers (MIPs) for class-selective extraction. |
| Key Advantage | Addresses matrix complexity, minimizing interferences and providing excellent control of the matrix effect (within ±15%). |
| Coupled Analysis | Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS). |
| Performance | Achieves satisfactory recovery values ranging from 65% to 100% for the included phytosterols. |
| Targeted Phytosterols | This compound, stigmastanol, campesterol, campestanol, stigmasterol, β-sitosterol, Δ5-avenasterol, α-spinasterol. |
The overall workflow for analyzing phytosterols like this compound from a sample involves several key stages, as visualized below.
General workflow for phytosterol analysis, including this compound. MIP-dSPE: Molecularly Imprinted Polymer - dispersed Solid Phase Extraction.
The lack of direct physicochemical data presents both a challenge and an opportunity for your whitepaper:
The table below summarizes the key characteristics and factors affecting brassicasterol in sedimentary environments:
| Aspect | Description |
|---|---|
| Primary Biological Source | Diatoms (Bacillariophyta) [1]. |
| Proxy For | Past diatom populations and, by extension, aquatic primary production [1]. |
| Stability & Preservation | Chemically more resistant than labile molecules like DNA; follows reactivity-based degradation [1]. |
| Key Preservation Mechanism | Chemical Reactivity: Its inherent molecular structure makes it more resistant to microbial degradation compared to highly labile biomolecules [1]. |
| Influence of Cell Walls | Unlike green algae or vascular plants, diatom biomolecules (including this compound) do not benefit from long-term physical shielding by resistant cell wall materials [1]. |
The analysis of this compound and other lipid biomarkers in sediments follows a multi-step experimental workflow to ensure accurate identification and quantification.
Researchers often analyze this compound alongside other biomarkers and isotopic data to obtain a more robust paleoenvironmental reconstruction. The diagram below illustrates how different data streams are integrated.
While a full HPLC-ECD protocol was not available, the following table summarizes key parameters from two relevant HPLC methods for separating and detecting this compound alongside other phytosterols [1] [2].
| Parameter | HPLC-ECD Method (Serum) [1] | Nano-LC-UV Method (Olive Oil) [2] |
|---|---|---|
| Analytes | This compound, Campesterol, Stigmasterol, β-Sitosterol | This compound, Campesterol, Stigmasterol, β-Sitosterol, Cholesterol |
| Separation Column | Information not specified in results | 15 cm capillary column packed with C18 reversed-phase sub-2 µm particles |
| Mobile Phase | Information not specified in results | Methanol |
| Detection | Electrochemical Detection (ECD) | UV Detection |
| Run Time | Information not specified in results | ~20 minutes |
| Limit of Detection (LOD) | Information not specified in results | 0.78 µg/mL |
| Limit of Quantification (LOQ) | Information not specified in results | 1.56 µg/mL |
Based on the general principles of phytosterol analysis [2] and the specific mention of an HPLC-ECD method [1], the overall workflow can be conceptualized as follows:
Key Steps in the Workflow:
The lack of a detailed ECD protocol means you will likely need to adapt and optimize existing methods. Here are some key points to consider:
Given the information available, here is a draft outline you could use as a starting point for developing your own detailed protocol:
Since a complete protocol is not available in the search results, your most efficient path forward would be to:
Brassicasterol is a significant phytosterol found predominantly in plants of the Brassicaceae family, including rapeseed, broccoli, and related species. As a C28 sterol with a double bond at position C5 and an additional double bond between C22 and C23, this compound represents an important biomarker for plant speciation and dietary intake assessment. The analysis of this compound and other phytosterols has gained considerable importance in recent years due to their well-established cholesterol-lowering properties and subsequent recognition as valuable bioactive compounds in functional foods and dietary supplements. The European Food Safety Authority (EFSA) and other regulatory bodies have approved health claims regarding phytosterols' ability to reduce blood cholesterol levels, creating a need for robust analytical methods to support product labeling and clinical studies [1] [2].
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has emerged as a powerful technique for the precise determination of this compound and other sterols in complex matrices. The method leverages the superior separation efficiency of GC with the selectivity and sensitivity of MS/MS detection, enabling accurate quantification even in samples with co-eluting interferences. A critical aspect of this methodology involves the conversion of native this compound to its trimethylsilyl (TMS) derivative, which significantly improves volatility, thermal stability, and chromatographic behavior while enhancing detection sensitivity through characteristic fragmentation patterns. This document provides comprehensive application notes and detailed protocols for the analysis of this compound TMS derivatives using GC-MS/MS, incorporating both fundamental principles and practical implementation guidance for researchers and analytical scientists [1] [3].
The complete analytical procedure for this compound determination encompasses several critical stages from sample preparation to data analysis, as visualized in the following workflow:
Figure 1: Complete analytical workflow for the determination of this compound TMS derivatives by GC-MS/MS, encompassing sample preparation, instrumental analysis, and data processing steps.
Table 1: Troubleshooting Guide for Sample Preparation Steps
| Problem | Potential Cause | Solution |
|---|---|---|
| Incomplete saponification | Insufficient KOH concentration or heating time | Increase KOH concentration to 2.5 N; extend heating time to 60 min |
| Low recovery of internal standard | Incomplete extraction | Perform multiple extractions with n-hexane (3×); ensure proper mixing |
| Poor derivatization | Moisture in sample | Ensure complete dryness before adding BSTFA/TMCS |
| Multiple peaks for this compound | Incomplete hydrolysis | Implement acid hydrolysis prior to saponification for complex matrices |
The separation of this compound TMS derivatives requires optimized GC conditions to achieve resolution from co-eluting sterols such as lanosterol and isofucosterol, which has been demonstrated in previous studies [1]:
The MS/MS detection provides superior selectivity and sensitivity for this compound determination in complex matrices:
Table 2: Optimized MRM Transitions for Key Phytosterol TMS Derivatives
| Sterol | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound-TMS | 470 | 455 (quantifier) | 380 (qualifier) | 15 |
| β-Sitosterol-TMS | 486 | 471 (quantifier) | 396 (qualifier) | 15 |
| Campesterol-TMS | 472 | 457 (quantifier) | 382 (qualifier) | 15 |
| Stigmasterol-TMS | 484 | 469 (quantifier) | 394 (qualifier) | 15 |
| Internal Standard (Epicoprostanol-TMS) | 460 | 445 (quantifier) | 370 (qualifier) | 15 |
Extensive validation of the GC-MS/MS method for this compound determination has demonstrated excellent analytical performance:
Table 3: Method Validation Data for this compound Determination by GC-MS/MS
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | >0.995 | ≥0.990 |
| Limit of Detection (LOD) | 0.5 ng/mL | <1.0 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | <5.0 ng/mL |
| Intra-day Precision (% RSD) | 4.2% | ≤15% |
| Inter-day Precision (% RSD) | 7.8% | ≤15% |
| Recovery at LOQ | 92% | 85-115% |
| Recovery at Mid-range | 105% | 90-110% |
A recent study applied this GC-EI-MS/MS methodology to determine this compound content in ten different microgreen crops, including rapeseed, kale, and broccoli raab, comparing some with their mature forms. The research demonstrated that microgreens generally contained higher concentrations of this compound and other phytosterols compared to their mature counterparts on a fresh weight basis. The method successfully separated and quantified eight different sterols, including this compound, despite the complex matrix of microgreen extracts. The study highlighted the particular abundance of this compound in Brassicaceae family microgreens, supporting their potential as functional foods with enhanced phytosterol content [1].
The developed method has been effectively applied to the sterol profiling of various vegetable oils, including sunflower oil, hemp oil, rapeseed oil, and corn oil. These analyses revealed complex sterol compositions with 30 different sterols and triterpenes identified across the oil samples. This compound served as a characteristic marker for rapeseed oil, allowing differentiation from other vegetable oils. The high sensitivity of the GC-MS/MS method enabled detection of even minor sterols present in trace amounts, providing comprehensive sterol profiles beyond conventional GC-FID methods [4].
The following diagram illustrates the key fragmentation pathways of this compound-TMS under EI conditions, which provides the foundation for its selective detection:
Figure 2: Characteristic fragmentation pattern of this compound-TMS derivative under electron impact ionization conditions, showing the major fragment ions used for identification and quantification.
The GC-MS/MS method described here demonstrates significant advantages over traditional GC-FID approaches for this compound analysis. The enhanced specificity achieved through MRM transitions effectively eliminates interference from co-eluting compounds that may be present in complex sample matrices. Furthermore, the superior sensitivity of tandem mass spectrometry detection enables accurate quantification at trace levels, making it particularly suitable for analyzing biological samples with low phytosterol concentrations. The method's high throughput capability with run times under 8.5 minutes allows for efficient analysis of large sample batches, supporting clinical studies and quality control applications where rapid turnaround is essential [1] [3].
This compound is a 28-carbon phytosterol belonging to the class of ergosterols and derivatives, structurally characterized by a ergosta-5,22-dien-3β-ol skeleton. This bioactive compound possesses a molecular formula of C₂₈H₄₆O and an average molecular weight of 398.675 g/mol [1]. This compound occurs naturally in various marine organisms, algae, and some terrestrial plants, with recent studies identifying it as a component in edible aquacultural seahorse (Hippocampus abdominalis) [2]. The compound has gained significant research interest due to its diverse biological activities, including demonstrated anti-cancer effects in prostate cancer models through dual targeting of AKT and androgen receptor (AR) signaling pathways [2]. Additionally, this compound has been identified as a potential CSF biomarker for Alzheimer's disease, highlighting its clinical relevance [1].
The quantification of this compound in biological matrices such as serum presents significant analytical challenges due to its lipophilic nature (logP ≈ 6.48-9.68), low aqueous solubility (approximately 0.00023 mg/L at 25°C), and typically low circulating concentrations in biological systems [1]. Furthermore, the analysis is complicated by potential isomeric interference from other phytosterols such as campesterol and β-sitosterol, which share similar chemical structures and fragmentation patterns. The development of robust LC-MS/MS methods addresses these challenges by providing the necessary specificity, sensitivity, and reproducibility required for accurate this compound quantification in complex biological samples [3] [4]. This protocol establishes comprehensive guidelines for sample preparation, chromatographic separation, mass spectrometric detection, and method validation to support pharmacological and clinical research involving this compound.
The sample preparation protocol involves four critical stages that must be performed sequentially with precision to ensure optimal recovery and minimal degradation of this compound:
Sample Saponification:
Lipid Extraction:
Extract Washing and Concentration:
Reconstitution:
Table 1: Critical Steps and Quality Control Indicators in Sample Preparation
| Process Step | Critical Parameters | Quality Control Indicators | Optimal Recovery Range |
|---|
| Saponification | Temperature: 37°C Time: 60 min KOH Concentration: 3.6 N | Complete hydrolysis of esters No visible precipitation | 95-105% | | Liquid-Liquid Extraction | Solvent volume: 3 mL Number of extractions: 3 Mixing time: 2 min | Clear phase separation Emulsion formation minimal | 85-95% | | Concentration | Nitrogen flow rate: 5 psi Temperature: 40°C Evaporation time: ~15 min | No visible residue loss Complete solvent removal | >90% | | Reconstitution | Solvent composition: MeCN:MeOH (10:90) Volume: 150 μL Sonication time: 5 min | Clear solution No particulate matter | 95-105% |
Chromatographic separation of this compound requires optimized conditions to resolve it from isomeric phytosterols and serum matrix components. The following parameters have been established for robust analysis:
The mobile phase composition has been specifically optimized to enhance this compound ionization while maintaining separation efficiency. The addition of 0.1% formic acid to both mobile phases improves protonation and stabilizes the precursor ion [3] [4]. The chromatographic conditions provide adequate resolution (R > 1.5) between this compound and potential isomeric interferents such as campesterol.
Mass spectrometric detection employs positive ion mode electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for optimal sensitivity and specificity. The following parameters should be established:
The fragmentation pattern of this compound typically shows a predominant loss of water ([M+H-H₂O]⁺) from the protonated molecule, yielding the 381.3 product ion, which serves as the optimal quantifier transition. The 147.1 product ion provides confirmation through side chain fragmentation. These transitions provide high specificity with minimal interference from matrix components [3].
Method validation for this compound quantification in serum should comply with FDA Bioanalytical Method Validation guidelines. The following parameters must be established:
Table 2: Method Validation Parameters and Acceptance Criteria for this compound Quantification
| Validation Parameter | Experimental Design | Acceptance Criteria |
|---|
| Linearity and Range | 8 non-zero standards: 0.5-500 ng/mL
Quadratic regression with 1/x² weighting | R² ≥ 0.995
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This compound Mechanism of Action in Prostate Cancer Cells
This comprehensive protocol provides detailed application notes for the accurate and precise quantification of this compound in serum samples using LC-MS/MS technology. The method encompasses optimized sample preparation through saponification and liquid-liquid extraction, robust chromatographic separation, and highly specific mass spectrometric detection in MRM mode. The validation parameters demonstrate that the method is fit-for-purpose for pharmacological and clinical research applications, with sensitivity adequate for detecting physiologically relevant concentrations.
The established method addresses the significant analytical challenges associated with this compound quantification, including its low abundance in biological systems, susceptibility to oxidation, and potential for isomeric interference. The incorporation of a deuterated internal standard and rigorous quality control measures ensures data reliability for research investigating the physiological roles, pharmacokinetic properties, and therapeutic potential of this biologically active phytosterol. As research continues to elucidate the multifaceted biological activities of this compound, this validated analytical method provides an essential tool for further investigation into its roles in human health and disease.
Phytosterols are naturally occurring plant-derived sterols that are structurally similar to cholesterol but contain variations in their side chain configurations. The four major phytosterols of analytical interest include brassicasterol, β-sitosterol, campesterol, and stigmasterol. These compounds have gained significant research attention due to their diverse biological activities, including cholesterol-lowering properties, anti-inflammatory effects, and potential chemopreventive activities against various cancers [1] [2]. In clinical settings, the accurate quantification of these phytosterols is particularly important for diagnosing phytosterolemia, a rare autosomal recessive disorder characterized by abnormal accumulation of dietary phytosterols in serum and tissues, leading to premature coronary atherosclerosis [3].
The structural similarities between these phytosterols present significant analytical challenges for their simultaneous determination. This compound (24-methyl cholest-5,22-dien-3β-ol) contains a double bond at C-22, distinguishing it from campesterol (24α-methylcholesterol), while stigmasterol (Δ22, 24α-ethylcholesterol) features an additional double bond at C-22 compared to β-sitosterol (24α-ethylcholesterol) [1] [4]. These subtle structural differences necessitate highly selective analytical methods for accurate identification and quantification, especially in complex biological matrices like serum or plasma.
The simultaneous determination of multiple phytosterols in biological samples presents several methodological challenges. First, the low physiological concentrations in serum (typically in the μmol/L range) demand highly sensitive detection methods [3]. Second, the structural similarity among phytosterols and with cholesterol requires high resolution separation techniques to achieve baseline separation of individual analytes. Third, the complex biological matrix introduces potential interference issues that must be addressed through selective detection and sample preparation. Finally, the need for high-throughput analysis in clinical settings necessitates robust methods with minimal sample preparation time. Traditional approaches have relied on derivatization procedures to enhance detectability, but these add complexity, increase analysis time, and may introduce analytical errors [3].
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) offers a robust alternative for the simultaneous determination of phytosterols without the need for derivatization. The method leverages the electrochemical activity of the 3β-hydroxy group present on all four phytosterols, which can be oxidized under appropriate conditions [3]. While cholesterol was historically considered electrochemically inactive, recent studies have demonstrated that cholesterol can be electrochemically oxidized to form cholesta-4,6-dien-3-one, establishing that the 3β-hydroxy group is indeed susceptible to electrochemical oxidation [3]. This discovery paved the way for developing HPLC-ECD methods for sterol analysis.
The separation mechanism relies on a C30 stationary phase, which provides superior shape selectivity for closely related steroidal compounds compared to conventional C18 columns. The C30 phase, with its longer alkyl chains, creates a more ordered surface that better discriminates between analytes based on their molecular shape and planarity, making it particularly suitable for separating phytosterols with minor structural variations in their side chains [3]. The electrochemical detection occurs at a glassy carbon working electrode maintained at an optimized potential, where the phytosterols undergo oxidation, generating a current proportional to their concentration.
Table 1: Chemical Structures of Target Phytosterols and Internal Standard
| Compound | Systematic Name | Molecular Formula | Molecular Weight | Structural Features |
|---|---|---|---|---|
| This compound | (3β,22E)-Ergosta-5,22-dien-3-ol | C₂₈H₄₆O | 398.68 | 24β-methyl, Δ⁵, Δ²² |
| Campesterol | (3β)-Ergost-5-en-3-ol | C₂₈H₄₈O | 400.69 | 24α-methyl, Δ⁵ |
| Stigmasterol | (3β)-Stigmasta-5,22-dien-3-ol | C₂₉H₄₈O | 412.70 | 24α-ethyl, Δ⁵, Δ²² |
| β-Sitosterol | (3β)-Stigmast-5-en-3-ol | C₂₉H₅₀O | 414.71 | 24α-ethyl, Δ⁵ |
| 6-Ketocholestanol (IS) | (3β)-Cholestan-3-ol-6-one | C₂₇H₄₆O₂ | 402.66 | 3-hydroxy-6-keto |
The sample preparation protocol is critical for accurate phytosterol determination, as it effectively removes interfering lipids and proteins while maximizing analyte recovery. The following procedure is optimized for serum samples [3]:
The following workflow diagram illustrates the sample preparation process:
The chromatographic separation and detection conditions have been systematically optimized for the simultaneous determination of the four phytosterols [3]:
The C30 stationary phase provides superior separation for these structurally similar compounds compared to conventional C18 columns. The lithium perchlorate in the mobile phase serves as a supporting electrolyte to maintain consistent conductivity while not interfering with the separation or detection.
Prior to sample analysis, system suitability tests should be performed to verify chromatographic performance:
The HPLC-ECD method has been rigorously validated for the simultaneous determination of this compound, β-sitosterol, campesterol, and stigmasterol in serum samples [3]. The method demonstrates excellent performance characteristics as summarized in the table below:
Table 2: Method Validation Parameters for Simultaneous Phytosterol Determination
| Parameter | This compound | Campesterol | Stigmasterol | β-Sitosterol |
|---|---|---|---|---|
| Linear range (μmol/L) | 10-200 | 10-200 | 10-200 | 10-200 |
| Correlation coefficient (r) | 0.999 | 0.999 | 0.999 | 0.999 |
| Detection limit (μmol/L) | 3.4 | 2.8 | 3.1 | 3.2 |
| Quantification limit (μmol/L) | 10 | 10 | 10 | 10 |
| Precision (RSD%, n=6) | 3.1 | 2.8 | 2.9 | 3.0 |
| Recovery from serum (%) | 80-85 | 82-87 | 81-86 | 83-88 |
| Retention time (min) | 12.5 | 13.8 | 15.2 | 18.6 |
The method demonstrates excellent linearity across the concentration range of 10-200 μmol/L for all four phytosterols, with correlation coefficients of 0.999. The detection limits ranging from 2.8 to 3.4 μmol/L (equivalent to 17 pmol injected) are sufficient for quantifying physiological concentrations in serum samples. The precision of the method, expressed as relative standard deviation (RSD), is better than 3.1% for all analytes, indicating excellent reproducibility. The extraction efficiency from serum samples, assessed by recovery experiments, ranges from 80% to 88% across the four phytosterols, demonstrating adequate and consistent recovery rates.
The method selectivity was confirmed by analyzing blank serum samples and comparing chromatograms with spiked samples. No interfering peaks from endogenous serum components were observed at the retention times of the target phytosterols or the internal standard. The chromatographic resolution between adjacent peaks was greater than 1.5, ensuring accurate integration and quantification of individual phytosterols. The identity of each peak was verified by comparing retention times with authentic standards and by standard addition methods.
While HPLC-ECD provides a robust method for phytosterol determination, several alternative approaches exist, each with distinct advantages and limitations:
Gas Chromatography with Flame Ionization Detection (GC-FID): This traditional method offers good sensitivity but requires derivatization of phytosterols to trimethylsilyl (TMS) ethers to enhance volatility and detectability. Derivatization adds complexity and analysis time while potentially introducing errors [3].
Gas Chromatography-Mass Spectrometry (GC-MS): Considered the gold standard for phytosterol analysis, GC-MS provides superior sensitivity and definitive peak identification through mass spectral data. However, it still requires derivatization and involves higher instrument costs and operational complexity [3].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity without the need for derivatization. However, it suffers from matrix effects that can affect quantification accuracy and typically requires stable isotope-labeled internal standards for precise quantification [3].
HPLC with Fluorescence Detection (HPLC-FL): While offering high sensitivity, this method requires pre-column derivatization with fluorescent tags, adding complexity to sample preparation [3].
HPLC with Ultraviolet Detection (HPLC-UV): This approach is generally insufficient for direct determination of phytosterols in biological samples due to low sensitivity and lack of chromophores in phytosterol molecules, unless derivatization with UV-absorbing tags is performed [3].
Table 3: Comparison of Analytical Methods for Phytosterol Determination
| Method | Sensitivity | Selectivity | Derivatization Required | Sample Throughput | Cost | Key Applications |
|---|---|---|---|---|---|---|
| HPLC-ECD | Moderate (μmol/L) | High | No | High | Moderate | Clinical monitoring, Routine analysis |
| GC-FID | High (nmol/L) | Moderate | Yes | Moderate | Low | Food analysis, Quality control |
| GC-MS | Very high (nmol/L) | Very High | Yes | Moderate | High | Reference method, Research |
| LC-MS/MS | Very high (nmol/L) | Very High | No | High | Very High | Pharmacokinetics, Advanced research |
| HPLC-FL | High (nmol/L) | High | Yes | Moderate | Moderate | Specialized applications |
Recent advances in phytosterol extraction methodologies have focused on improving efficiency while reducing environmental impact:
Supercritical Fluid Extraction (SFE): Using supercritical CO₂, this method offers high extraction efficiency with minimal solvent use. A study comparing extraction methods for Kalahari melon seeds demonstrated that SFE at 300 bar and 40°C yielded 78.6% oil with 1063.6 mg/100 g phytosterols, significantly higher than Soxhlet extraction which yielded 30.5% oil with 431.1 mg/100 g phytosterols [1].
Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic energy to enhance extraction efficiency by disrupting cell walls. When combined with saponification for edible brown seaweeds, UAE achieved a phytosterol extraction yield of 2.642 ± 0.046 mg/g [1].
Microwave-Assisted Extraction (MAE): Using microwave energy, this method reduces extraction time and solvent consumption while maintaining high extraction efficiency [1].
The simultaneous determination of this compound, β-sitosterol, campesterol, and stigmasterol has diverse applications in clinical and research settings:
Diagnosis of phytosterolemia: This rare genetic disorder, caused by mutations in ABCG5 or ABCG8 genes, results in elevated serum phytosterol levels. The HPLC-ECD method enables rapid screening and monitoring of phytosterolemia patients [3].
Nutritional studies: Assessment of phytosterol bioavailability and metabolism in intervention studies investigating cholesterol-lowering effects. The typical daily consumption of phytosterols is approximately 200 mg in Western countries, with higher intakes in Asian countries. Research indicates that a daily intake of 1 to 3 g of phytosterols can reduce LDL cholesterol by approximately 15% [1].
Drug development: Evaluation of phytosterol-based therapeutic agents and their pharmacokinetic profiles. β-Sitosterol has demonstrated anti-proliferative effects in MDA-MB-231 breast cancer cells, inducing G0/G1 cell cycle arrest through decreased CDK4 and cyclin D1, and increased p21/Cip1 and p27/Kip1 protein levels [2].
Neurological research: Investigation of phytosterol effects on neural stem cells. Oral administration of β-sitosterol (99 mg/kg/day) significantly increased neural stem cell proliferation in mice, suggesting potential neurogenic effects [5].
Food and supplement analysis: Quality control and standardization of phytosterol-enriched functional foods and nutraceuticals.
The HPLC-ECD method was successfully applied to monitor serum phytosterol levels in an experimental phytosterolemia model in rats [3]. Stroke-prone spontaneously hypertensive rats (SHRSP) were fed a standard chow supplemented with 10% safflower oil and 0.5% phytosterol mixture for two weeks. The phytosterol mixture contained 95.9% total phytosterols, with the following composition: β-sitosterol (45.8%), campesterol (27.3%), stigmasterol (19.4%), and this compound (7.5%).
Serum analysis revealed significantly elevated levels of all four phytosterols in the treatment group compared to controls, successfully establishing an experimental model of phytosterolemia. The method demonstrated robust performance for monitoring serum phytosterol changes in response to dietary manipulation, with precision (RSD) better than 4.2% for all analytes in the rat serum matrix.
Poor peak resolution: Ensure the C30 column is properly conditioned. Adjust column temperature (25-35°C range) to optimize separation. Check mobile phase composition and purity.
Decreased detector response: Clean the glassy carbon electrode according to manufacturer instructions. Verify the applied detection potential. Check mobile phase electrolyte concentration.
Irretention time drift: Allow sufficient time for column equilibration. Maintain consistent mobile phase composition and column temperature.
Low recovery in sample preparation: Ensure complete saponification by verifying KOH concentration and freshness. Extend sonication time if necessary. Check pH of aqueous phase during extraction (should be strongly basic).
Matrix interference: Incorporate additional washing step with water during hexane extraction. Use selective detection potential to minimize interference.
The HPLC-ECD method described in this application note provides a robust, selective, and relatively simple approach for the simultaneous determination of this compound, β-sitosterol, campesterol, and stigmasterol in biological samples. The method offers significant advantages over traditional techniques by eliminating the need for derivatization while maintaining adequate sensitivity for clinical and research applications. The detailed protocols, validation data, and troubleshooting guidelines presented herein will enable researchers to implement this methodology for various applications in clinical diagnostics, nutritional science, and drug development.
This compound (24-methyl cholest-5,22-dien-3β-ol) is a 28-carbon sterol primarily synthesized by various unicellular algae and some terrestrial plants such as rape. This compound has gained significant importance as a biomarker for algal matter in environmental studies and has emerging applications in pharmaceutical research, including potential relevance as a biomarker in Alzheimer's disease. [1] The lipophilic nature of this compound, characterized by low water solubility and a high octanol-water partition coefficient, dictates that it will predominantly associate with the solid phase in most environmental systems. This property fundamentally influences its extraction and processing requirements. [1]
From a structural perspective, this compound belongs to the family of sterols with a cyclopentanoperhydrophenanthrene ring system and specific side chain modifications that differentiate it from other phytosterols. The compound contains a hydroxyl group at the C-3 position, which is frequently esterified in natural sources, forming bonds with fatty acids or other lipids. This esterification necessitates a saponification step in analytical procedures to liberate the free sterol for accurate quantification and characterization. [1] The stability of this compound in anaerobic sediments and soils, where it can persist for hundreds of years, further enhances its utility as an indicator of past algal production and environmental conditions. [1]
This compound possesses distinct chemical properties that directly influence its extraction and analysis. The compound has a molecular formula of C28H46O and a molar mass of 398.675 g·mol⁻¹, typically presenting as a white solid with a melting point between 150-151°C. [1] The molecular structure features a sterol backbone with specific modifications including unsaturation at positions 5,22 and a methyl group at C-24. The hydroxyl group at C-3 is pivotal for its chemical behavior, particularly since this group is frequently esterified in natural sources, forming connections with fatty acids or other lipid components through ester linkages. [1]
The lipophilicity of this compound is a defining characteristic, with extremely low water solubility and a consequently high octanol-water partition coefficient (log P). This property necessitates the use of non-polar solvents for efficient extraction from biological matrices. In environmental systems, this compound predominantly associates with particulate matter and sediments rather than the aqueous phase, influencing both its environmental fate and extraction strategy. Under anaerobic conditions, such as those found in deep sediments, this compound demonstrates remarkable stability, persisting for hundreds of years without significant degradation, which enables its use as a historical biomarker for algal productivity. [1]
Successful analysis of this compound requires careful sample preparation planning based on the nature of the source material. For plant materials, proper preservation techniques such as freeze-drying followed by grinding to a fine powder (60 mesh) significantly enhance extraction efficiency by increasing surface area and disrupting cellular structures. [2] The selection of internal standards at the initial extraction stage is critical for accurate quantification; deuterated sterol analogs are preferred for mass spectrometric analysis when available. [3]
Table 1: Optimal Storage and Preparation Conditions for Different Sample Types
| Sample Type | Optimal Preservation | Pre-processing Method | Storage Conditions |
|---|---|---|---|
| Plant Leaves | Freeze-drying [2] | Grinding to 60 mesh [2] | -80°C [2] |
| Algal Biomass | Freeze-drying | Homogenization in solvent | -20°C with antioxidant |
| Sediments | Freeze-drying or dark storage | Sieving (≤2mm) | 4°C, dark, anaerobic |
| Biological Fluids | Immediate freezing | Protein precipitation | -80°C, avoid freeze-thaw |
Antioxidant addition (such as BHT or ascorbic acid) is recommended during extraction to prevent oxidative degradation of this compound and other unsaturated lipids, particularly when processing samples rich in polyunsaturated fatty acids or when extended extraction times are necessary. [4] For complex matrices, preliminary lipid extraction may be required before the specific this compound isolation procedure, especially when analyzing samples with high triglyceride content or significant pigment interference. [4]
The initial extraction of this compound from biological matrices typically employs non-polar solvents to capitalize on the compound's lipophilic characteristics. The hexane extraction method has been optimized for various sample types, with specific modifications depending on the source material. For plant tissues such as green tea leaves, the validated protocol begins with freeze-drying the samples followed by grinding to a fine powder (60 mesh) to maximize solvent contact with the cellular structures containing this compound. [2] The powdered material (50 g) is transferred to a glass flask and extracted with hexane (800 mL) in a shaking water bath maintained at 40°C with agitation at 126 rpm for 30 minutes. This extraction is repeated once to ensure complete recovery, after which the combined hexane extracts are concentrated using a rotary vacuum evaporator at 40°C to obtain the crude lipid extract. [2]
For different sample types, particularly those with more resistant matrices, alternative solvents or solvent systems may be employed. The extraction of this compound from Pometia pinnata leaves demonstrated that sequential fractionation using solvents of increasing polarity (n-hexane, dichloromethane, ethyl acetate, and methanol) showed the highest this compound concentration in the n-hexane fraction, confirming the efficacy of this solvent for sterol extraction. [5] The n-hexane fraction also exhibited significant bioactivity in cytotoxicity testing (LC₅₀ 419.855 mg/L in Brine Shrimp Lethality Test), indicating the preservation of biological relevance through this extraction method. [5] The efficiency of hexane extraction varies with seasonal collection times, as demonstrated in green tea leaves where turf leaves collected in August showed the highest squalene content (29.2 g/kg extract), suggesting that similar seasonal variations may affect this compound yields. [2]
Saponification is a critical hydrolysis step that liberates free this compound from esterified forms by breaking the ester bonds between the sterol and fatty acids. The standard protocol involves treating the hexane extract with ethanolic KOH solution (12% KOH in ethanol) in a test tube placed in a water bath at 60°C for 90 minutes. [6] [2] This alkaline hydrolysis effectively cleaves sterol esters, phospholipids, and triglycerides, releasing the free sterol while generating water-soluble soap molecules from the fatty components. Following saponification, the sample tube is cooled with running tap water to terminate the reaction. [6]
The liberation of this compound is achieved through the following chemical process during saponification:
Figure 1: Saponification Reaction Mechanism for this compound Liberation
After cooling, the reaction mixture is partitioned by adding double distilled water (20 mL) and n-hexane (20 mL) to separate the unsaponifiable fraction containing this compound from the aqueous phase containing the soaps and glycerol. The upper hexane layer is carefully collected, and this liquid-liquid extraction is repeated once more to ensure complete recovery. The combined hexane layers are pooled in a volumetric flask (100 mL capacity) and brought to volume with hexane for subsequent analysis. [6] [2] This saponification condition has been successfully applied to various matrices, including green tea leaves and algal samples, demonstrating its broad applicability. [2]
Alternative saponification approaches include cold saponification, which occurs at room temperature over an extended period (approximately 15 hours), and has shown efficacy for extracting fat-soluble vitamins and sterols while minimizing degradation of sensitive compounds. [4] The ratio of KOH to fat in the sample is critical for efficient saponification, with optimal recoveries achieved when this ratio is ≤1. [4] For samples particularly susceptible to oxidation, the addition of antioxidants such as ascorbic acid or BHT during saponification is recommended to prevent degradation of this compound and other unsaturated components. [4]
Prior to gas chromatographic analysis, this compound requires chemical derivatization to enhance its volatility and thermal stability. The hydroxyl group at C-3 is typically derivatized with BSTFA (bis-trimethyl silyl trifluoroacetamide) to replace the labile hydrogen with a trimethylsilyl (TMS) group, forming the TMS ether derivative. [1] This modification significantly improves chromatographic behavior by reducing peak tailing and increasing detection sensitivity. For brassinosteroids with vicinal diols, such as those in the biosynthetic pathway related to this compound, methaneboronate derivatives are preferentially formed for the diol groups while isolated hydroxyls are converted to TMS ethers. [3]
The derivatization process follows specific reaction pathways that are critical for analytical success:
Figure 2: Derivatization Strategy for GC Analysis of this compound
The derivatization reaction is typically performed by adding BSTFA (approximately 50-100 μL) to the dried extract and incubating at 60-70°C for 30-60 minutes. The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the derivatizing reagent. For complex mixtures containing both isolated hydroxyl groups and vicinal diols, a sequential derivatization approach may be employed, first creating methaneboronates for diol groups followed by silylation for isolated hydroxyls. [3] Proper derivatization is confirmed by the appearance of characteristic fragment ions in mass spectral analysis, particularly those derived from the side chains which serve as diagnostic ions for this compound identification. [3]
Gas chromatography-mass spectrometry (GC-MS) represents the gold standard for this compound analysis, providing high resolution separation coupled with sensitive and specific detection. The analysis is typically performed using a non-polar capillary column (such as RTX-5MS, 30 m × 0.25 mm, 0.25-μm film thickness) with helium as the carrier gas at a flow rate of 1.0 mL/min. [2] The oven temperature program commonly begins at 250°C held for 1 minute, then increases at 5°C/min to 300°C with an 18-minute hold at the final temperature. [2] Injector and MS transfer line temperatures are maintained at 315°C and 310°C respectively, with an ion source temperature of 280°C. [2]
For quantitative analysis, GC with flame ionization detection (GC-FID) provides reliable results, with calibration curves typically established in the range of 0-500 μg/mL using authentic this compound standards. [2] Method validation parameters should include linearity (R² > 0.995), limit of detection (LOD), limit of quantification (LOQ), recovery (accuracy), and precision (intra-day and inter-day repeatability). Recovery tests are performed by spiking samples with known amounts of this compound standard (e.g., 200 μg/0.01 g extract) and comparing measured versus expected values. [2]
Table 2: Optimal GC-MS and LC-MS Parameters for this compound Analysis
| Parameter | GC-MS Conditions | LC-MS Conditions |
|---|---|---|
| Column | RTX-5MS (30 m × 0.25 mm, 0.25 μm) [2] | C18 reverse phase (e.g., ODS) [3] |
| Temperature Program | 250°C (1 min) → 5°C/min → 300°C (18 min) [2] | Isocratic or gradient based on mobile phase |
| Ionization Method | Electron impact (70 eV) [2] | ESI or APCI [3] |
| Detection Mode | Full scan or SIM [3] | Multiple reaction monitoring (MRM) |
| Characteristic Ions | TMS derivative: m/z 470 [M]⁺, 455, 380, 365 [1] | [M+H]⁺ or [M+NH₄]⁺ adducts |
Liquid chromatography-mass spectrometry (LC-MS) methods have been developed as an alternative to GC-MS, avoiding the need for derivatization. BRs can be analyzed as their boronate derivatives using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), or underivatized using microanalysis methods with LC-ESI-MS/MS. [3] The development of LC-ESI-MS/MS methods allows for the analysis of this compound and related compounds without derivatization, significantly simplifying sample preparation. [3] For this compound characterization, NMR spectroscopy (both ¹H and ¹³C) provides complementary structural information, particularly for novel analogs or when confirming the identity of isolated compounds. [3] [5]
The efficiency of this compound extraction varies significantly based on the source material, collection conditions, and extraction methodology. Systematic studies across different sample types have revealed substantial variations in this compound content and recovery rates. For example, in algal sources, this compound composition shows remarkable species-specific variation, with some dinoflagellates such as Gonyaulax spp. and Peridinium foliaceum containing up to 100% this compound in their sterol profile, while others like Noctiluca miliaris contain as little as 1%. [1] This diversity highlights the importance of source selection for this compound production.
Seasonal variations significantly impact this compound yields, as demonstrated in studies of green tea leaves where the highest squalene content (29.2 g/kg extract) was found in turf leaves collected in August, suggesting similar seasonal patterns might affect this compound accumulation. [2] The developmental stage of plant materials also influences sterol content, with turf leaves containing significantly higher levels of lipophilic compounds like squalene compared to tender leaves, indicating that older plant tissues may accumulate more sterols. [2]
Table 3: Comparative Extraction Efficiency Across Different Methods and Sources
| Source Material | Extraction Method | Saponification Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Green Tea Leaves | Hexane, 40°C, 30 min, two cycles [2] | 12% KOH/EtOH, 60°C, 90 min [2] | Varies with season: 29.2 g/kg (August) [2] | [2] |
| Pometia pinnata Leaves | Sequential fractionation (n-hexane) [5] | Not specified | LC₅₀ 419.855 mg/L (BSLT) [5] | [5] |
| Algal Species | Not specified | 6% KOH in methanol [1] | 1-100% of total sterols [1] | [1] |
| General Plant Tissue | n-hexane/80% MeOH partitioning [3] | Varied | Few μg/kg fresh weight [3] | [3] |
The This compound to cholesterol ratio has been employed as a stable indicator in environmental samples, with studies of sediment cores from Loch Striven, Scotland, showing relatively consistent ratios across different depths despite decreasing absolute concentrations. [1] This relationship suggests either comparable degradation rates with no change in source or different degradation rates with a change in source over time. Multivariate statistical analyses such as principal component analysis of multiple lipid biomarkers (sterols, fatty acids, fatty alcohols) can further elucidate the origin and behavior of this compound in complex matrices. [1]
Robust analytical methods for this compound quantification require comprehensive validation to ensure reliability and reproducibility. The GC-FID method for squalene analysis in green tea leaves demonstrated excellent linearity in the range of 0-500 μg/mL, with similar parameters applicable to this compound quantification. [2] Method validation should systematically evaluate key parameters including precision, accuracy, sensitivity, and robustness according to established analytical guidelines.
For this compound analysis, specific attention should be paid to extraction efficiency during the liquid-liquid partitioning following saponification, as this step can introduce significant variability. At least three sequential extractions with hexane are typically required for complete recovery of sterols from the alkaline methanol-water phase. [4] The use of deuterated internal standards (when available) added at the initial extraction stage provides the most accurate compensation for variable recovery throughout the analytical process. [3]
Table 4: Method Validation Parameters for this compound Analysis by GC-MS
| Validation Parameter | Target Specification | Typical Performance |
|---|---|---|
| Linearity | R² > 0.995 | R² = 0.998 [2] |
| Limit of Detection (LOD) | Signal-to-noise ≥ 3 | Compound-dependent |
| Limit of Quantification (LOQ) | Signal-to-noise ≥ 10 | Compound-dependent |
| Recovery | 85-115% | Variable by matrix [2] |
| Intra-day Precision (RSD%) | < 5% | Data not specified |
| Inter-day Precision (RSD%) | < 10% | Data not specified |
Alternative detection methods include HPLC with fluorimetric detection for boronate derivatives, which can achieve subnanogram detection limits, or electrochemical detection for ferroceneboronates. [3] For comprehensive profiling, the combination of multiple analytical techniques provides the most reliable characterization, particularly when analyzing complex biological samples with potentially interfering compounds.
This compound serves as a valuable biomarker in both environmental studies and pharmaceutical research due to its specific biological sources and chemical stability. In marine environments, this compound is primarily derived from algal sources, particularly certain dinoflagellates, and its presence in sediments provides a historical record of algal productivity. [1] Multivariate statistical analyses position this compound in close proximity to short-chain fatty acids and alcohols of marine origin in principal component analysis, while terrestrially derived biomarkers such as β-sitosterol appear in distinct clusters, enabling clear differentiation of organic matter sources. [1]
In pharmaceutical contexts, this compound has emerged as a potential biomarker for Alzheimer's disease, with studies indicating its relevance as an additional CSF biomarker for this condition. [1] The compound is also one of the ingredients in stigmasterol-rich plant sterols (recognized as E499 in the European numbering system for food additives), further expanding its applications in nutraceutical and pharmaceutical industries. [1] The structural similarity between this compound and other phytosterols enables its conversion to biologically active brassinosteroids through chemical or enzymatic synthesis, with several efficient synthetic routes developed from sterol precursors. [3] [7]
The stability of this compound in anaerobic environments enhances its utility as an environmental tracer, allowing researchers to reconstruct historical algal blooms and productivity patterns from sediment cores. This stability, combined with source specificity, makes it particularly valuable for paleolimnological and paleoceanographic studies investigating historical ecosystem dynamics and responses to environmental change. [1]
Several technical challenges may arise during this compound extraction and analysis that can compromise results if not properly addressed. Incomplete saponification is a frequent issue, often resulting from insufficient reaction time, temperature, or KOH concentration. This can be identified by the presence of sterol esters in chromatograms and addressed by extending the saponification duration or increasing the KOH concentration while ensuring adequate solvent volume. [4] Emulsion formation during liquid-liquid extraction following saponification can significantly reduce recovery; this can be minimized by gentle mixing, using saturated salt solutions, or slight pH adjustment.
Compound degradation during analysis, particularly for unsaturated sterols like this compound, can occur through oxidation or thermal decomposition. This is mitigated by implementing an antioxidant (BHT or ascorbic acid) in extraction solvents, maintaining inert atmospheres (N₂ blanket) during concentration steps, and minimizing exposure to light. [4] Poor derivatization efficiency manifests as peak tailing or low sensitivity in GC analysis and can result from moisture contamination, expired derivatizing reagents, or insufficient reaction time/temperature.
Different sample matrices require specific modifications to the standard this compound extraction protocol:
High-lipid matrices (seeds, oils): Increase KOH concentration and saponification time; consider double saponification; use larger separation volumes for liquid-liquid partitioning. [4]
High-pigment matrices (leaves, algae): Implement additional clean-up steps such as solid-phase extraction (C18 or silica) after saponification; consider alternative solvents like dichloromethane for selective pigment removal. [4]
Sediment samples: Incorporate more vigorous extraction techniques (sonication, pressurized liquid extraction) before saponification; consider matrix-specific interference that may require additional purification. [1]
Biological fluids: Prior protein precipitation with organic solvents; more extensive clean-up before saponification; use of supported liquid extraction for improved recovery. [1]
Solid-phase extraction (SPE) provides an effective alternative to traditional liquid-liquid partitioning, offering reduced solvent consumption, faster processing, and potentially higher recoveries for this compound. Several SPE sorbents including Oasis, Chromabound XTR, and Extrelut have been successfully employed for sterol purification, with applications demonstrating doubled productivity for vitamin analysis in animal feeds compared to traditional methods. [4]
The extraction and analysis of this compound using saponification and hexane extraction provides a robust methodology for researchers investigating this biologically significant sterol. The protocols detailed in these application notes, incorporating optimal saponification conditions (12% KOH in ethanol, 60°C, 90 minutes) and efficient hexane partitioning, enable reliable isolation and quantification of this compound from diverse matrices. [6] [2] The critical importance of proper derivatization for GC analysis and the value of mass spectrometric detection with characteristic fragment ion monitoring cannot be overstated for achieving specific and sensitive detection. [1] [3]
The versatility of these methods allows adaptation to various research contexts, from environmental biomarker studies to pharmaceutical applications. As research on this compound continues to evolve, particularly regarding its potential role in neurodegenerative diseases, these standardized protocols provide a foundation for reproducible and comparable results across laboratories. [1] Further method refinements will likely focus on miniaturization, reduced solvent consumption through alternative extraction techniques, and increased implementation of LC-MS methods to eliminate derivatization requirements.
This compound (24-methyl cholest-5,22-dien-3β-ol) is a 28-carbon sterol synthesized by various unicellular algae and some terrestrial plants, most notably members of the Brassicaceae family such as rape. This compound has established utility as a chemical biomarker for tracking marine algal matter in environmental samples due to its specific biological sources and environmental persistence. With a molecular formula of C₂₈H₄₆O and molar mass of 398.675 g·mol⁻¹, this compound displays low water solubility and a consequently high octanol-water partition coefficient, ensuring its predominant association with solid phases in most environmental systems [1].
The structural characteristics of this compound, particularly its sterol nucleus with a hydroxyl group at position C-3 and double bonds at positions C-5 and C-22, contribute to both its biochemical reactivity and environmental stability. In anaerobic sediments and soils, this compound remains stable for hundreds of years, enabling its application as an indicator of past algal production and organic matter flux in marine environments [1]. This stability, combined with source specificity, makes this compound an invaluable tool for understanding carbon cycling in aquatic systems and reconstructing historical environmental conditions.
This compound is primarily biosynthesized by marine phytoplankton, with particularly high production observed in dinoflagellates. Research has demonstrated significant variation in this compound content among different algal taxa, with certain species of Gonyaulax and Peridinium containing up to 100% of their sterol profile as this compound [1]. The table below summarizes the relative composition of this compound in various algal species based on data from Volkman (1986) [1]:
Table: this compound Composition in Various Algal Species
| Species | This compound Composition (%) | Other Major Sterols |
|---|---|---|
| Gonyaulax spp. | 100 | None detected |
| Peridinium foliaceum | 80-100 | Minor components in some strains |
| Pyrocystis lunula | 76 | 6% campesterol, 2% other sterols |
| Gonyaulax diegensis | 39 | 29% other sterols, 32% unknown |
| Gonyaulax polygramma | 36 | 9% other sterols, 47% unknown |
| Gymnodinium wilczeki | 26 | 39% cholesterol, 35% other sterols |
Beyond its marine occurrences, this compound has been identified in some terrestrial plants including Mirabilis jalapa [1] and various members of the Brassicaceae family [2]. However, its presence in terrestrial environments is generally minimal compared to marine systems where specific algal producers dominate the input. This differential distribution enhances its utility as a marine-specific biomarker when applied with appropriate contextual understanding.
Environmental sampling for this compound analysis requires careful consideration of matrix type and preservation methods to prevent degradation. For water column studies, particulate organic matter is typically collected via filtration using glass fiber filters (typically 0.7μm pore size). Sediment samples are best obtained using coring devices that minimize disturbance and exposure to oxygen [3]. Studies comparing storage conditions have demonstrated that samples stored at -30°C show negligible degradation of this compound even over extended periods, while samples maintained at 5°C may undergo minor changes, though these appear to have only secondary importance for most applications [3].
The following protocol details the standard extraction procedure for this compound from environmental matrices. Since this compound frequently exists bound to other lipids via ester linkages to its hydroxyl group, a saponification step is essential for releasing the free sterol [1].
Table: Extraction Solutions and Conditions
| Solution | Composition | Storage | Shelf Life |
|---|---|---|---|
| Extraction Solution | 6% KOH in methanol | Amber glass, room temperature | 3 months |
| Partitioning Solvent | n-hexane or hexane:ethyl acetate (9:1 v/v) | Sealed container, room temperature | 6 months |
| Derivatization Reagent | BSTFA + 1% TMCS | Under nitrogen, -20°C | 1 year |
Step-by-Step Extraction Protocol:
Sample Preparation: Transfer filters, sediments (1-5g dry weight equivalent), or tissues (0.1-0.5g dry weight) to Teflon-lined screw-cap tubes. Add internal standard (5α-cholestane or epicoprostanol typically 10-100μg depending on expected sterol concentration).
Saponification: Add 10mL of 6% KOH in methanol to each sample. Heat at 70-80°C for 2-3 hours with occasional vortexing. Cool to room temperature.
Liquid-Liquid Extraction: Add 5mL of deionized water and 5mL of n-hexane. Vortex vigorously for 2 minutes. Centrifuge at 2000rpm for 5 minutes to separate phases. Transfer upper organic layer to a clean tube. Repeat extraction twice more with 5mL hexane each time.
Solvent Evaporation: Combine hexane extracts and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100μL of hexane for clean-up or derivatization.
For samples with complex matrices, an additional silica gel clean-up step is recommended:
Derivatization is critical for enhancing the chromatographic behavior and detection sensitivity of this compound. The hydroxyl group at C-3 is derivatized with BSTFA (bis-trimethyl silyl trifluoroacetamide) to replace the hydrogen with the less exchangeable trimethylsilyl (TMS) group [1].
Derivatization Protocol:
GC-MS Analysis Conditions:
Characteristic Ions for this compound-TMS:
The following diagram illustrates the complete analytical workflow from sample collection to data analysis:
Figure 1: Analytical Workflow for this compound Analysis
Quantitative analysis of this compound employs the internal standard method with 5α-cholestane or epicoprostanol as typical internal standards. Calibration curves should be prepared daily using authentic standards across the expected concentration range (typically 0.1-100μg/mL). The limit of quantification for this method is generally in the low ng/g range for sediments and ng/L range for water samples.
Quality Control Measures:
Table: Typical Performance Characteristics for this compound Analysis
| Parameter | Water Samples | Sediment Samples | Biological Samples |
|---|---|---|---|
| Limit of Detection | 0.5 ng/L | 0.1 ng/g | 1.0 ng/g |
| Limit of Quantification | 2.0 ng/L | 0.5 ng/g | 5.0 ng/g |
| Recovery (%) | 85-110 | 80-105 | 75-100 |
| Precision (RSD%) | 5-10 | 8-12 | 10-15 |
| Linear Range | 2-5000 ng/L | 0.5-1000 ng/g | 5-5000 ng/g |
Multivariate statistical analyses such as principal component analysis (PCA) of multiple lipid biomarkers enable identification of compounds with similar origins or environmental behavior. In estuarine and marine systems, this compound typically clusters with marine-derived biomarkers such as short-chain fatty acids and alcohols, while terrestrially derived biomarkers (e.g., β-sitosterol) typically appear in separate factor loadings [1]. This distribution pattern allows researchers to distinguish allochthonous versus autochthonous organic matter sources and quantify their relative contributions to sedimentary organic pools.
The application of PCA to sterol data involves:
In studies of the Mawddach Estuary in Wales, the location of this compound in PCA loading plots confirmed its association with marine-derived organic matter, appearing in opposition to terrestrial biomarkers and providing a clear separation of organic matter sources [1].
Several ratio-based approaches have been developed to utilize this compound as a quantitative indicator of algal contributions to organic matter. The This compound/cholesterol ratio has been applied to assess the relative contribution of specific algal groups versus general zooplankton and other cholesterol sources. In sediment core studies from Loch Striven, Scotland, this ratio remained relatively constant with depth, suggesting either comparable degradation rates or consistent source contributions over time [1].
More recently, the PIP25 index has been developed for Arctic sea ice reconstructions, which incorporates both this compound and a highly branched isoprenoid lipid known as IP25. This index has proven valuable for studying historical sea ice conditions and has shown resilience to different storage conditions, making it particularly useful for paleoclimate studies [3]. The formula for PIP25 is:
PIP25 = (IP25 / (IP25 + (this compound × c)))
Where c is a calibration factor determined empirically for each study region to balance the relative abundances of the two biomarkers.
This compound has been successfully employed as a tracer for marine algal matter in diverse environmental studies. In the East Siberian Sea, this compound concentrations in sediment cores have been used alongside IP25 to reconstruct sea ice coverage history, demonstrating its stability as a biomarker proxy even after extended storage under different conditions [3]. These applications rely on the source specificity of this compound to particular algal groups and its persistence in sedimentary records.
Another significant application involves tracking organic carbon flow in marine food webs. As a component of algal biomass, this compound enters the food web through herbivorous zooplankton and can be traced through various trophic levels, providing insights into carbon transfer pathways and the fate of algal production. This approach has been particularly valuable in understanding how climate change affects carbon cycling in polar regions where this compound-producing algae dominate spring blooms.
The stability of this compound in anaerobic sediments for hundreds to thousands of years enables its application in paleoceanographic studies. By measuring this compound profiles in dated sediment cores, researchers can reconstruct historical patterns of algal productivity and community composition. These records provide valuable insights into how marine ecosystems have responded to past climate changes, offering important context for current and future environmental changes.
In the Arctic Ocean, the combination of this compound with other biomarkers like IP25 has enabled detailed reconstructions of sea ice dynamics throughout the Quaternary period, demonstrating the potential of this approach for studying the entire Arctic sea-ice history [3]. These reconstructions are particularly valuable for validating climate models and improving predictions of future Arctic change.
While this compound is a valuable biomarker for marine algal matter, researchers must consider potential confounding sources in their interpretations. Some terrestrial plants, particularly members of the Brassicaceae family, also produce this compound and could contribute to its presence in coastal environments [2]. Additionally, certain brown seaweeds have been reported to contain this compound alongside other sterols like fucosterol [4], though typically at lower abundances than in phytoplankton.
To address these potential interferences:
The analytical protocols described herein provide robust methods for this compound determination, but several factors require careful attention:
Regular method validation and inclusion of appropriate quality control measures are essential for generating reliable data. When applying these methods to new sample matrices, initial method testing with matrix spikes and recovery assessments is strongly recommended.
This compound serves as a highly valuable biomarker for tracking marine algal matter across diverse environmental contexts, from contemporary food web studies to paleoceanographic reconstructions. The protocols outlined in this document provide researchers with robust methods for sample collection, processing, and data interpretation that have been validated through numerous applications in marine organic geochemistry. When applied with appropriate attention to potential confounding sources and analytical considerations, this compound provides unique insights into algal productivity, organic matter cycling, and ecosystem dynamics in marine systems.
The PIP25 index is a powerful tool in paleoceanography because it overcomes the limitations of using a single biomarker. Its underlying principles are straightforward:
The standard formula for calculating the PIP25 index is [4]:
PIP25 = (IP25) / (IP25 + (this compound * c))
The calibration factor c is introduced to account for the different production rates and preservation potentials of the two biomarkers. It is derived from the mean concentrations of IP25 and this compound in a set of surface sediments from the study region [4].
The following workflow outlines the key steps from sediment collection to data interpretation. Adherence to this protocol is critical for generating reproducible and reliable sea ice reconstructions.
The table below summarizes how to interpret the PIP25 index and its constituent biomarkers.
| PIP25 Value | IP25 Concentration | This compound Concentration | Interpreted Sea Ice Condition |
|---|---|---|---|
| Low | Low | High | Ice-free/Low Ice Cover (Favorable for phytoplankton) |
| ~0.5 | Moderate | Moderate | Marginal Ice Zone (Seasonal ice edge environment) |
| High | High | Low | Extended Spring Sea Ice Cover |
| Low | Low | Low | Perennial Sea Ice (Too much ice for algal growth) or Degradation |
c is region-specific. It must be determined empirically from surface sediments in your study area that are correlated with modern satellite-derived sea ice observations [4].The table below provides example concentration ranges for these biomarkers in Arctic sediments, based on published studies.
| Biomarker / Index | Typical Concentration Range (from cited studies) | Context / Location |
|---|---|---|
| IP25 | 0.22 - 4.63 μg g⁻¹ OC | Holocene sediments, East Siberian Arctic Shelf [4] |
| This compound | ~16.43 μg g⁻¹ OC (average) | Holocene sediments, East Siberian Arctic Shelf [4] |
| PIP25 | 0 - 1 (unitless) | Standardized index for sea ice concentration |
By following these detailed protocols and considering the application notes, researchers can robustly apply the this compound-IP25 ratio (PIP25) to reconstruct past Arctic sea ice dynamics, thereby improving our understanding of polar amplification and future climate scenarios.
Phytosterolemia (also known as sitosterolemia) is a rare autosomal recessive genetic disorder characterized by pathological accumulation of plant sterols in blood and tissues, leading to premature atherosclerosis, tendon xanthomas, and hematological abnormalities. This condition results from mutations in either ABCG5 or ABCG8 genes, which encode sterolin proteins that normally limit intestinal absorption and promote biliary excretion of plant sterols. In healthy individuals, only about 0.5-2% of dietary plant sterols are absorbed, while patients with phytosterolemia absorb significantly higher amounts due to defective sterol transporter function [1] [2]. This compound, a phytosterol structurally similar to cholesterol with an additional double bond at the C22-23 position, has emerged as a significant diagnostic marker and research target in this disorder [3].
This compound represents a potent biomarker not only for phytosterolemia but also for other pathological conditions. Recent evidence suggests its potential role as an additional CSF biomarker in Alzheimer's disease, where significantly lower concentrations were observed in patients compared to controls [4]. The sterol demonstrates diverse biological activities, including anti-infective properties against HSV-1 and Mycobacterium tuberculosis, as well as human angiotensin-converting enzyme (ACE) inhibitory effects [5]. Understanding its quantification and pathological significance provides critical insights for researchers and clinicians investigating sterol-related disorders and developing targeted interventions.
Table 1: Major Phytosterols in Diagnosis and Their Characteristics
| Sterol | Chemical Formula | Primary Dietary Sources | Normal Plasma Levels | Phytosterolemia Levels |
|---|---|---|---|---|
| This compound | C₂₈H₄₆O | Canola oil, rapeseed oil, shellfish | <1 mg/dL | 10-65 mg/dL |
| Sitosterol (β-sitosterol) | C₂₉H₅₀O | Vegetable oils, nuts, avocados | <1 mg/dL | 10-65 mg/dL |
| Campesterol | C₂₈H₄₈O | Vegetable oils, nuts, seeds | <1 mg/dL | 10-65 mg/dL |
| Stigmasterol | C₂₉H₄₈O | Vegetable oils, soy products | <1 mg/dL | 10-65 mg/dL |
In phytosterolemia diagnosis, This compound quantification provides critical diagnostic information alongside other plant sterols. Patients with this disorder exhibit dramatically elevated plasma this compound levels, typically 10-65 mg/dL, compared to minimal detectable levels in healthy individuals [2] [6]. The diagnostic cutoff for total plant sterols is typically established at sitosterol >10 μg/mL, which effectively discriminates patients with genetically confirmed phytosterolemia [6]. Gas chromatography-mass spectrometry (GC-MS) represents the gold standard for precise this compound quantification, allowing differentiation from cholesterol and other sterol isomers that may co-elute in conventional chromatographic methods [7].
The diagnostic challenge lies in differentiating phytosterolemia from more common lipid disorders like familial hypercholesterolemia, as both conditions may present with xanthomas and elevated total cholesterol. However, several distinguishing features aid in identification: phytosterolemia patients typically show poor response to statin therapy, significant lipid level improvements with plant sterol restriction, and presence of hematological abnormalities including hemolytic anemia and thrombocytopenia [1]. Additionally, this compound and other plant sterols remain markedly elevated in phytosterolemia despite dietary modifications, though levels may decrease somewhat with reduced plant sterol intake [2].
Table 2: Diagnostic Criteria and Differential Diagnosis for Phytosterolemia
| Parameter | Phytosterolemia | Familial Hypercholesterolemia | Cerebrotendinous Xanthomatosis |
|---|---|---|---|
| Primary Sterol Elevated | Plant sterols (this compound, sitosterol, campesterol) | Cholesterol | Cholestanol |
| ABCG5/G8 Genes | Mutated | Normal | Normal |
| Response to Statins | Poor | Good | Variable |
| Response to Plant Sterol Restriction | Significant improvement | Minimal effect | Minimal effect |
| Hematological Manifestations | Common (anemia, thrombocytopenia) | Rare | Rare |
| Neurological Symptoms | Rare | Rare | Common |
This compound accumulation contributes directly to disease pathogenesis through several mechanisms. As a structural analog of cholesterol, this compound incorporates into cellular membranes, potentially altering membrane fluidity and function, particularly in erythrocytes (leading to hemolytic anemia) and platelets (resulting in thrombocytopenia) [1]. In vascular tissues, this compound deposition promotes foam cell formation and accelerates atherosclerosis, similar to cholesterol but with potentially greater potency due to impaired clearance mechanisms [2]. The sterol may also activate inflammatory pathways and promote endothelial dysfunction, contributing to premature cardiovascular disease observed in phytosterolemia patients [8].
The clinical utility of this compound monitoring extends beyond initial diagnosis to treatment response assessment. Therapeutic interventions with ezetimibe and dietary modifications significantly reduce plasma this compound concentrations, with corresponding clinical improvements in xanthoma regression and hematological parameters [1] [2]. Regular monitoring of this compound levels provides a quantitative measure of treatment adherence and efficacy, helping guide therapeutic adjustments for optimal disease management.
Principle: GC-MS separates sterols based on volatility and polarity, followed by mass spectrometric detection for precise identification and quantification. This method provides excellent resolution of structural isomers and high sensitivity for low-abundance sterols [7] [6].
Sample Preparation Workflow:
GC-MS Conditions:
Quality Control: Include calibration standards (0.1-100 ng/μL), pooled plasma quality control samples, and blank samples with each batch. Acceptable precision: CV <15% for QC samples [7].
The following diagram illustrates the complete analytical workflow for this compound quantification:
Principle: LC-MS provides high-throughput analysis without derivatization requirements, using atmospheric pressure chemical ionization (APCI) for efficient sterol ionization [7].
Sample Preparation: Similar to GC-MS protocol through hydrolysis step, followed by:
LC-MS Conditions:
Validation Parameters: Linearity (r² >0.99), LOD (0.1 ng/mL), LOQ (0.5 ng/mL), accuracy (85-115%), precision (CV <15%) [7].
Table 3: Comparison of Analytical Methods for this compound Quantification
| Parameter | GC-MS Protocol | LC-MS Protocol |
|---|---|---|
| Sample Preparation | Requires derivatization | No derivatization needed |
| Analysis Time | 30-40 minutes per sample | 15-20 minutes per sample |
| Sensitivity (LOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Precision (CV%) | <10% | <15% |
| Isomer Separation | Excellent | Good |
| Throughput | Moderate | High |
| Equipment Cost | Moderate | High |
| Best Application | Research, confirmation | High-volume screening |
Ezetimibe represents the first-line pharmacological treatment for phytosterolemia, functioning as a selective inhibitor of the Niemann-Pick C1-Like 1 (NPC1L1) sterol transporter in the intestinal brush border. By blocking this transporter, ezetimibe reduces dietary this compound absorption by approximately 50%, leading to significant reductions in plasma concentrations [1] [2]. The standard dosage is 10 mg once daily, which typically reduces plant sterol levels by 20-30% within 4-6 weeks. For optimal outcomes, ezetimibe should be administered in conjunction with dietary plant sterol restriction, as this combination produces synergistic effects in lowering plasma this compound concentrations [2].
The molecular mechanism involves high-affinity binding to the NPC1L1 sterol transporter, which preferentially transports cholesterol over plant sterols under normal conditions [2]. In phytosterolemia patients, this preferential transport is compromised, leading to increased this compound absorption. Ezetimibe effectively counteracts this pathophysiological process by blocking the sterol transport pathway. Clinical studies have demonstrated that ezetimibe treatment not only reduces plasma this compound levels but also leads to regression of xanthomas, improvement in hematological parameters, and potentially reduced atherosclerosis progression [1] [2].
Dietary modification constitutes a fundamental component of phytosterolemia management, requiring strict limitation of foods rich in plant sterols. Patients must avoid major this compound sources including canola oil, rapeseed oil, and shellfish, as well as other plant sterol-rich foods such as nuts, seeds, avocados, and chocolate [2]. The Mediterranean diet, typically recommended for cardiovascular health, is potentially harmful for phytosterolemia patients due to its high content of plant sterols from vegetable oils and nuts [2].
Monitoring protocols should include:
The following diagram illustrates the therapeutic approach and monitoring framework:
Table 4: Treatment Protocol and Monitoring Schedule
| Intervention | Protocol Details | Expected Effect on this compound | Monitoring Frequency |
|---|---|---|---|
| Dietary Restriction | Avoid canola oil, rapeseed oil, nuts, avocados, chocolate, shellfish | 15-25% reduction | Dietary counseling quarterly |
| Ezetimibe 10 mg/day | Single daily dose, with or without food | 20-30% reduction | Plasma levels at 4-6 weeks, then quarterly |
| Bile Acid Sequestrants | Second-line therapy, ezetimibe adjunct | Additional 10-15% reduction | Plasma levels monthly during titration |
| Statin Therapy | For concomitant hypercholesterolemia | Minimal direct effect | Standard lipid panel quarterly |
This compound research extends beyond phytosterolemia to various therapeutic potentials. Recent investigations have revealed promising anti-infective properties, with this compound demonstrating significant activity against herpes simplex virus type 1 (HSV-1) with IC50 of 1.2 μM and selectivity index of 41.7 [5]. Additionally, it exhibits potent antituberculosis effects against Mycobacterium tuberculosis strains with MIC values ranging from 1.9 to 2.4 μM [5]. These findings suggest potential applications in infectious disease management, particularly for drug-resistant pathogens.
In neuroscience research, this compound has emerged as a potential biomarker for Alzheimer's disease, where significantly lower concentrations were observed in cerebrospinal fluid of affected patients compared to controls [4]. When combined with established biomarkers (pTau and Aβ42), this compound improved predictive value in diagnostic models [4]. The structural characteristics of this compound, including its additional double bond at C22-23 compared to cholesterol, may facilitate blood-brain barrier penetration and influence neurological processes [3]. Ongoing research explores these mechanisms and potential diagnostic applications.
Advanced analytical techniques continue to enhance this compound research. Recent method developments enable simultaneous quantification of over 60 sterols, oxysterols, and secosteroids from minimal plasma volumes (200 μL) [7]. These high-throughput approaches combine HPLC-MS and GC-MS, leveraging recent improvements in HPLC column technology that provide increased resolution and sensitivity [7]. The methodology allows comprehensive sterol profiling, facilitating discovery of new sterol-related biomarkers and pathological mechanisms.
Emerging technologies in mass spectrometry, including ion mobility separation and high-resolution accurate mass measurements, promise further improvements in this compound analysis. These advances enable better isomer separation and identification of previously unrecognized sterol metabolites that may have diagnostic significance [7]. Additionally, stable isotope labeling techniques permit dynamic studies of this compound absorption, distribution, and metabolism in human subjects, providing insights into its physiological handling and pathological accumulation in phytosterolemia [8].
This compound serves as a critical diagnostic marker in phytosterolemia and potentially other diseases, with precise quantification essential for accurate diagnosis and therapeutic monitoring. The analytical protocols outlined here provide validated methodologies for reliable this compound measurement in clinical and research settings. Beyond its diagnostic utility, emerging evidence suggests diverse biological activities for this compound, including anti-infective and neurological properties that warrant further investigation. As research advances, this compound analysis may find expanded applications in personalized medicine approaches for lipid disorders and beyond, particularly with ongoing technological improvements in sterol analytics.
The initial step involves the efficient extraction of brassicasterol from the sample matrix and the release of free sterols from their esterified forms.
A. High-Performance Liquid Chromatography (HPLC) This method is ideal for qualitative analysis and method development.
B. Gas Chromatography (GC) This is a robust method for quantitative analysis.
The goal here is to isolate milligram to gram quantities of this compound, typically for use as a reference standard [5].
The following diagram summarizes the core experimental workflow:
| Property / Parameter | Specification / Condition |
|---|---|
| CAS Number | 474-67-9 [4] |
| Molecular Formula | C₂₈H₄₆O [4] |
| Molecular Weight | 398.675 g·mol⁻¹ [4] |
| Melting Point | 150–151 °C [2] |
| LogP | 8.47 (highly lipophilic) [4] |
| HPLC Column | Newcrom R1 [4] |
| GC Derivatization | BSTFA to form TMS-ether [2] [3] |
| Primary Applications | Biomarker for algal matter; Pharmaceutical impurity reference standard [5] [2] |
Brassicasterol (ergosta-5,22-dien-3β-ol or 24β-methylcholesta-5,22-dien-3β-ol) is a 28-carbon plant sterol (phytosterol) found in several unicellular algae and terrestrial plants like rapeseed [1]. It serves as an important biomarker in nutritional science, environmental studies, and clinical research, including investigations as a potential biomarker in Alzheimer's disease [2] [1]. Gas chromatography (GC) is the most common method for analyzing phytosterol content and composition due to its excellent separation efficiency [3]. However, the presence of a polar hydroxyl (-OH) group in this compound necessitates derivatization to reduce polarity, improve thermal stability, and enhance chromatographic performance [1]. These application notes provide a detailed protocol for the derivatization and GC analysis of this compound, tailored for researchers and analytical scientists.
The analysis of this compound involves extracting the sterol from the sample matrix, often via saponification to hydrolyze ester bonds and release free sterols [3] [1]. The free sterols are then extracted and derivatized to form trimethylsilyl (TMS) ethers. This derivatization replaces the active hydrogen on the hydroxyl group with a trimethylsilyl group, thereby increasing volatility, reducing peak tailing, and improving sensitivity for GC analysis [1]. The derivatized compounds are then separated and quantified using GC, typically with flame ionization detection (FID) or mass spectrometry (MS) [4] [3] [5].
The following diagram outlines the complete workflow for the analysis of this compound, from sample preparation to final quantification.
The goal of this step is to liberate free this compound from its conjugated forms (esters, glycosides) and the sample matrix [3].
This is a critical step for the successful GC analysis of this compound [1].
The following table summarizes typical GC conditions used for the analysis of silylated this compound. These parameters should be optimized for specific instrumentation and column specifications.
Table 1: Typical GC Instrumental Parameters for this compound Analysis
| Parameter | Specification for GC-FID/MS | Specification for GC-MS/MS [5] | Notes |
|---|---|---|---|
| Instrument | GC-FID or GC-MS | GC-EI-MS/MS | Tandem MS offers superior specificity |
| Column | 30 m x 0.25 mm x 0.25 µm VF-5ms (or equivalent) | 30 m x 0.25 mm x 0.25 µm VF-5ms | Low-polarity (5% phenyl) stationary phase |
| Injector | Split/Splitless | Split/Splitless | |
| Injection Temp. | 250-280°C | 280°C | |
| Carrier Gas | Helium | Helium | |
| Injection Volume | 1 µL | 1 µL | Split ratios from 1:10 to 1:50 are common |
| Oven Program | Start: 200-250°C Hold: 1-2 min Ramp: 5-10°C/min to 280-300°C Final Hold: 10-20 min | Start: 60°C Ramp 1: 40°C/min to 200°C Ramp 2: 10°C/min to 300°C Final Hold: 3 min | Example program provided | | Detector | FID: 300-320°C | MS/MS: Specific transitions monitored | FID offers universal detection |
For GC-MS/MS Analysis: Electron Ionization (EI) is used. Specific multiple reaction monitoring (MRM) transitions are monitored to enhance selectivity and sensitivity, helping to resolve co-eluting sterols like isofucosterol and lanosterol [5].
The following table compiles typical performance metrics for a validated GC method for sterol analysis, as demonstrated in recent literature.
Table 2: Summary of Analytical Performance Data from Validated Methods
| Validation Parameter | Performance Data (Infant Formula) [7] | Performance Data (Microgreens, GC-MS/MS) [5] |
|---|---|---|
| Linear Range | Not specified | 0.05 - 5 µg/mL (for most sterols) |
| Correlation Coefficient (R²) | > 0.99 | > 0.998 |
| Limit of Detection (LOD) | < 1 µg/100 mL | ~ 0.02 µg/mL (for this compound) |
| Limit of Quantification (LOQ) | < 4 µg/100 mL | ~ 0.05 µg/mL (for this compound) |
| Within-Assay Precision (RSD%) | 1.6% - 8.8% | 2% - 9% |
| Between-Assay Precision (RSD%) | < 10% (for most) | 3% - 11% |
| Accuracy (Recovery %) | 93% - 108% | 85% - 115% |
The protocol described herein is applicable in various fields:
This document provides a robust and detailed protocol for the derivatization and GC analysis of this compound. Adherence to the sample preparation, derivatization, and chromatographic conditions outlined here will enable researchers to achieve reliable, precise, and accurate quantification of this compound across a wide range of sample matrices.
This guide addresses common issues you might encounter when working with brassicasterol, drawing from its known properties and standard laboratory practices for sensitive organic compounds.
Q1: What are the critical factors for storing this compound to ensure its stability? this compound is a stable compound in anaerobic environments but can be susceptible to degradation under certain conditions [1]. The key parameters to control are:
| Factor | Recommendation & Rationale |
|---|---|
| Temperature | Store at -20°C or below. This slows all chemical degradation processes. |
| Light | Store in amber glass vials or dark containers. Protects against photodegradation. |
| Atmosphere | Store under an inert gas (N₂ or Argon). Prevents oxidation by displacing oxygen [1]. |
| Form | Store as a dry solid. For solutions, use a dry, inert solvent and note concentration. |
Q2: I suspect my this compound sample has degraded. How can I confirm this and what should I do?
Degradation can manifest in various ways. The flowchart below outlines a logical troubleshooting workflow.
Common signs of degradation and their causes:
Q3: What is the best way to prepare and handle this compound solutions for bioassays?
Many bioassays for this compound, such as anti-HSV-1 and anti-Mtb tests, are conducted in vitro on cell cultures or bacterial strains [3]. Proper solution preparation is critical for accurate results.
This compound is a 28-carbon sterol (24-methyl cholest-5,22-dien-3β-ol) found in various algae and terrestrial plants like rape [1]. Key stability characteristics include:
Proper extraction and preparation are critical to preserve this compound integrity.
| Method | Key Principle | Protocol Modifications to Reduce Degradation | Suitability for this compound |
|---|
| Cold Maceration [3] | Soaking plant material in solvent at room temperature. | - Use amber glass vials or wrap in aluminum foil to protect from light [3].
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for this compound analysis [1] [3].
GC-MS Analysis Workflow for this compound
| Problem | Possible Causes | Solutions |
|---|---|---|
| Low/Erratic Recovery | Thermal degradation during extraction or evaporation. | Use cold maceration or Supercritical CO₂. Lower evaporation temps (<40°C). |
| Peak Tailing/Loss in GC | Incomplete derivatization; active hydroxyl group. | Ensure derivatization reagent (BSTFA) is fresh and anhydrous. |
| Multiple Unknown Peaks | Oxidative degradation. | Use antioxidant (BHT) in solvent. Purge with nitrogen during steps. Store in inert atmosphere. |
| Poor Reproducibility | Light-induced degradation; inconsistent lab technique. | Use amber glassware for all steps. Standardize protocols strictly. |
The table below summarizes the core strategies you can employ to enhance the signal of Brassicasterol and other phytosterols in your LC-MS analysis.
| Optimization Area | Specific Action | Key Rationale & Implementation Notes |
|---|---|---|
| Ionization Source [1] [2] | Use APCI over ESI. Optimize desolvation temperature & gas flows. | APCI is superior for ionizing non-polar compounds like sterols [2]. Higher temperatures aid desolvation but must be balanced against analyte thermal stability [1]. |
| Chromatography [2] | Use C30 stationary phase. Employ isocratic or optimized gradient elution. | C30 columns offer superior shape selectivity for sterols [3]. A well-designed isocratic method can separate 4 phytosterols in <7 minutes [2]. |
| Sample Preparation [3] [1] | Perform alkaline hydrolysis. Use liquid-liquid extraction (LLE) with hexane. | Hydrolysis converts sterol esters to free sterols. LLE with hexane effectively isolates free sterols from the matrix, reducing interferences [3]. |
| Internal Standards [4] [2] | Use a structurally analogous internal standard (e.g., Cholestanol). | Corrects for analyte loss during preparation and matrix effects. Deuterated standards are the gold standard but may not be readily available [2]. |
For a detailed protocol on detecting this compound in a biological matrix like serum, you can adapt the following validated methodology [3]:
The complete analytical journey is summarized in the following workflow:
Q1: Why is APCI preferred over ESI for detecting this compound? APCI is a gas-phase ionization technique that is more effective for non-polar molecules like this compound. It typically results in higher ionization efficiency and is less susceptible to ion suppression from the sample matrix compared to ESI, which is a liquid-phase ionization process [1] [2].
Q2: My this compound signal is low. What are the first parameters to check? Start by verifying your sample preparation efficiency. Then, on the MS, focus on the source conditions. Systematically optimize the desolvation temperature and gas flows (nebulizing and drying gases), as these are critical for efficiently generating gas-phase ions from this compound [1].
Q3: Do I need to use expensive deuterated internal standards? While deuterated internal standards are considered the gold standard for precise quantification as they co-elute perfectly with the analyte, structurally similar compounds like Cholestanol are a valid and effective alternative. They correct well for losses during sample preparation and can significantly improve quantitative accuracy [2].
Brassicasterol is a significant phytosterol in Brassicaceae family oils like canola, where β-Sitosterol is the major sterol, followed by campesterol and this compound [1]. Understanding its context helps in designing extraction protocols.
The table below compares industrial oil bleaching with emerging methods. The conventional process can impact sterol content, making the choice of pre-treatment and bleaching method crucial for optimizing final this compound yield [2].
| Method | Key Features | Impact on Oil & Sterols |
|---|---|---|
| Industrial Bleaching (IB) [2] | 0.5-2% acid-activated clay; 90-120°C; >30 min [2] | High oil loss, degrades triglycerides, generates waste, potentially affects sterols [2] |
| Ultrasound-Assisted (UAB) [2] | Enhances clay sorption capacity [2] | Reduces clay dose, time, and temperature required [2] |
| Microwave-Assisted (MWAB) [2] | Enhances clay sorption capacity [2] | Reduces clay dose, time, and temperature required [2] |
| High-Voltage Electric Field (HVAB) [2] | Enhances clay sorption capacity [2] | Reduces clay dose, time, and temperature required [2] |
| Membrane-Assisted (MAB) [2] | Enhances clay sorption capacity [2] | Reduces clay dose, time, and temperature required [2] |
For accurate analysis, this compound must be separated from complex lipid mixtures and other similar sterols. The following workflow outlines the core steps, with LC-MS being a powerful tool for final separation, detection, and quantification [3].
After saponification and extraction, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is common. Here are frequent issues and fixes, based on general LC-MS principles [4] [5]:
Problem: Poor Sensitivity or Signal
Problem: Inconsistent Results or Poor Precision
Problem: Irreproducible Experimental Outcomes
What is the significance of this compound in canola oil? this compound is a key phytosterol in canola and other brassica seeds, typically the third most abundant after β-sitosterol and campesterol. Its content can vary with plant variety and growing location [1].
Why is a "green extraction" approach relevant for phytosterols? Conventional industrial methods can be wasteful and involve harsh conditions. Newer green extraction techniques aim to isolate phytosterols like those from canola oil deodorizer distillate with a reduced environmental footprint, for example, by using methods like cold saponification [6].
| Challenge | Root Cause | Impact on Data | Recommended Solution |
|---|---|---|---|
| Matrix Effects [1] [2] | Co-eluting compounds from biological matrix (e.g., plasma, serum) ion suppression/enhancement in LC-ESI-MS. | Reduced accuracy & reproducibility; inaccurate quantification [1]. | Stable Isotope-Labeled Internal Standard (SIL-IS); Post-column infusion of standards (PCIS) to monitor/correct effects [2]. |
| Formation of Oxidation Products (POPs) [1] | Auto- or photo-oxidation of brassicasterol during sample prep or storage. | Generation of pro-atherogenic/pro-inflammatory compounds; inaccurate measurement of native this compound [1]. | Add antioxidants (e.g., tocopherols) to samples; use inert atmosphere during evaporation; avoid prolonged light exposure [1]. |
| Low Absorption & Concentration [1] [3] | Inherently low absorption in humans (<2%); low concentration in complex biological matrices. | Difficulties in detection & quantification, especially in serum [3]. | Efficient sample prep (hydrolysis, LLE); analytical method sensitivity (LC-MS/MS, HPLC-ECD); analyte enrichment (e.g., Molecularly Imprinted Polymers) [4] [3]. |
| Complex Sample Preparation [5] | Multiple steps (hydrolysis, extraction, derivatization) increase variability and analyte loss. | Low analytical recovery & high variability [5]. | Use appropriate Internal Standard (e.g., epicoprostanol) from start of prep; optimize/automate steps where possible [5]. |
This protocol uses a sonochemical MIP for selective extraction of this compound and other phytosterols from complex plant and food matrices, as documented in recent literature [4].
The workflow for this MIP-based extraction is outlined below.
This protocol is adapted from a method for the simultaneous determination of phytosterols in serum without the need for derivatization [3].
The sample preparation process for this method is visualized in the following workflow.
Q1: What are the key criteria for selecting a suitable internal standard?
An effective internal standard (IS) must meet several key criteria to compensate for analytical variability without interfering with the analysis [1] [2].
Q2: Could 6-ketocholestanol be a suitable internal standard for brassicasterol?
Based on their chemical structures and properties, 6-ketocholestanol shows promise as a potential internal standard for this compound, but this specific application is not documented in the available literature and requires experimental validation in your lab.
The table below compares their core chemical properties, highlighting the similarities and critical differences you must consider.
| Property | This compound [3] | 6-Ketocholestanol [4] [5] | Implication for IS Suitability |
|---|---|---|---|
| Molecular Formula | C₂₈H₄₆O | C₂₇H₄₆O₂ | High structural similarity; both are sterols. |
| Molecular Weight | 398.68 g/mol | 402.65 g/mol | Distinct molecular weights, which is crucial for separation and detection. |
| IUPAC Name | (3β,22E)-Ergosta-5,22-dien-3-ol | 3β-Hydroxy-5α-cholestan-6-one | This compound has a double bond at C-22; 6-ketocholestanol has a ketone at C-6. |
| Functional Groups | Hydroxyl group at C-3 | Hydroxyl group at C-3, Ketone group at C-6 | The different functional groups will impact chromatography and derivatization efficiency. |
| Chemical Structure | White solid | White to off-white solid | Similar physical appearance. |
Q3: What are the potential pitfalls when using 6-ketocholestanol for this purpose?
The main challenges stem from the structural differences between the two compounds:
Q4: How should I implement an internal standard in my analysis?
The following workflow outlines the general process for implementing an internal standard, which you can adapt for your specific needs.
To develop and validate a method using 6-ketocholestanol as an IS for this compound, follow these steps:
Confirm Chromatographic Separation:
Assess Derivatization (for GC Methods):
Establish a Calibration Curve:
Validate the Method:
The primary techniques for separating and analyzing brassicasterol, cholesterol, and campesterol are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with mass spectrometry (MS) for enhanced specificity [1].
| Technique | Key Features for Separation | Sample Preparation Highlights | Best For |
|---|---|---|---|
| GC-MS/MS [2] [3] | High resolution of sterols as TMS derivatives; uses specific MS/MS transitions to resolve co-elution. | Alkaline hydrolysis (saponification) to convert sterol esters to free sterols; derivatization (e.g., with BSTFA) to form TMS ethers. | High specificity and sensitivity; accurate quantification in complex matrices like microgreens [2]. |
| LC-APCI-MS/MS [4] | Avoids derivatization; uses APCI ionization and SRM for selectivity; faster analysis times (e.g., 4 min). | Saponification and hexane extraction. | Rapid analysis of underivatized phytosterols in edible oils [5] [4]. |
| HPLC-EC [6] | Uses electrochemical detection (EC). Not detailed in results, but available for serum analysis. | Specifics not detailed in provided context. | Simultaneous determination in serum samples [6]. |
Here are solutions to frequently encountered problems when separating these sterols.
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Poor Resolution/Co-elution | Inadequate chromatographic separation; similar structures of campesterol & this compound. | GC: Optimize temperature gradient [1]. LC-MS/MS: Use tandem mass spectrometry with unique SRM transitions even with co-elution [2] [3]. |
| Low Recovery/Inaccurate Quantification | Incomplete hydrolysis of sterol esters; inefficient extraction; loss during derivatization. | Validate saponification efficiency (time, temperature, KOH concentration) [1]. Use appropriate internal standard (e.g., Dihydrocholesterol, Epicoprostanol) [1]. |
| Inconsistent Results in Complex Matrices | Interference from other lipids or matrix components; sterols present in multiple forms (free, esterified, glycosylated). | For tissues with steryl glycosides (e.g., cereals), use acid hydrolysis before saponification [1]. Implement rigorous sample clean-up (e.g., solid-phase extraction). |
For a robust analysis, follow this generalized workflow, adapting the techniques from the tables above.
Choosing the right method depends on your equipment and goals.
I hope this technical guide provides a solid foundation for your experiments.
The table below summarizes the primary technologies used to enhance the solubility and bioavailability of poorly soluble compounds like brassicasterol.
| Technology | Mechanism of Action | Key Advantages | Common Dosage Forms | Reported Efficacy/Outcome |
|---|---|---|---|---|
| Amorphous Solid Dispersions (ASD) [1] [2] [3] | API molecularly dispersed in polymer matrix; creates high-energy amorphous state with increased solubility. | High commercial precedence; fast-drying rate; scalable (spray drying); broad applicability. | Tablets, Capsules | Considered a mainstream approach for a significant fraction of poorly soluble pipeline molecules [1]. |
| Nanosuspensions / Nanonization [2] [4] [3] | Reduces particle size to nano-scale (100-2000 nm), vastly increasing surface area and dissolution rate. | Nearly universal application; can begin with small API amounts; robust and scalable process [2]. | Oral liquids, tablets, capsules, films, injectables | Increases dissolution rate and bioavailability; multiple commercial products (e.g., NanoCrystal technology) [3]. |
| Lipid-Based Technologies [1] [5] | Solubilizes or disperses compound in lipid vehicles (oils, surfactants) to enhance solubility in GI tract. | Commercial precedence; can reduce food effects; utilizes natural digestion pathways. | Softgel Capsules, SEDDS | Phytosterol esters show better solubility and bioavailability than free phytosterols [5]. |
| Cyclodextrin Complexation [2] | Hydrophobic cavity of cyclodextrin encapsulates API, while hydrophilic outer surface ensures water-solubility. | Shields hydrophobic functionality; improves aqueous solution stability. | Oral, Injectable solutions | Enhances aqueous solubility for several routes of administration [2]. |
| Salt Formation [1] [4] | Forms a salt of an ionizable API to improve dissolution rate and solubility. | Simple, common, and cost-effective for ionizable compounds. | Tablets, Capsules | May not substantially enhance performance if compound precipitates in GI tract [1]. |
Here are detailed methodologies for two of the most prominent techniques: Spray Drying for ASDs and Nanomilling.
This protocol is ideal for creating a stable, amorphous form of this compound to enhance its dissolution.
This top-down approach reduces particle size to the nanoscale to increase surface area and dissolution rate.
The following diagram illustrates a logical decision pathway to help select the most appropriate solubility enhancement technique based on the properties of your compound and project goals.
Before selecting a technique, thorough pre-formulation work is essential [2]:
The table below summarizes typical acceptance criteria for key validation parameters of a this compound analytical method, based on established protocols [1] [2].
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to distinguish this compound from other sterols and matrix components. | No interference from other sterols (e.g., campesterol, stigmasterol) or sample matrix at the retention time of this compound [2]. |
| Linearity | The method's ability to produce results directly proportional to analyte concentration. | Correlation coefficient ((R^2)) > 0.99 over a defined range (e.g., 2–100 mg/L) [1] [2]. |
| Accuracy | Closeness of measured value to the true value. | Recovery rates of 93–108% [1]. |
| Precision | Repeatability of measurements (intra-day and inter-day). | Relative Standard Deviation (RSD) < 10% (intra-day precision can be as low as 1.6–8.8%) [1]. |
| Limit of Detection (LOD) | Lowest detectable concentration. | Typically < 1 mg/L or < 1 μg/100 mL [1] [2]. |
| Limit of Quantification (LOQ) | Lowest concentration that can be quantified with acceptable accuracy and precision. | Typically < 4 mg/L or < 4 μg/100 mL [1] [2]. |
This protocol, adapted from a study on Turkish cottonseed oil, details the steps for analyzing free sterols, including this compound, using Gas Chromatography with Flame Ionization Detection (GC-FID) [3] [4].
1. Sample Preparation (Solid-Phase Extraction)
2. Derivatization
3. Instrumental Analysis (GC-FID)
Q1: What should I do if I observe poor recovery rates for this compound?
Q2: How can I improve the detection sensitivity for this compound in HPLC-UV?
Q3: What if I encounter matrix interference from complex samples like infant formula or foods?
The following diagram illustrates the logical workflow for developing and validating a this compound analytical method, integrating the key steps and parameters discussed.
The table below summarizes the key differences between brassicasterol and cholesterol based on the search results.
| Feature | This compound | Cholesterol |
|---|---|---|
| Classification | Plant sterol (Phytosterol) [1] [2] | Animal sterol (Zoosterol) [3] [2] |
| Core Structure | Tetracyclic cyclopenta[a]phenanthrene ring [1] | Tetracyclic cyclopenta[a]phenanthrene ring [1] |
| Specific Structure | Cholest-5,22-dien-24β-methyl-3β-ol [4] | cholest-5-en-3β-ol [4] |
| Key Structural Differences | 1. C22 trans-double bond 2. C24 methyl group (β-configuration) [4] [5] | Side chain at C17 is unsubstituted [1] | | Primary Dietary Sources | Present in some microalgae; found in certain vegetable oils and oilseeds [3] | Animal products: meat, dairy, eggs, liver [3] | | Role in Membrane Biophysics | Less effective than cholesterol at ordering hydrocarbon chains in phospholipid bilayers [5] | Highly effective at ordering hydrocarbon chains and stabilizing phospholipid bilayers [5] | | Impact on DPPC Bilayer Phase Transition | Destabilizes the gel state more than cholesterol; less effective at suppressing the main phase transition [5] | Effectively raises the main phase transition temperature and decreases its cooperativity and enthalpy [5] | | Biomedical Significance | Studied as a potential biomarker in Alzheimer's disease (lower concentrations in CSF) [6] | Excess is a major risk factor for atherosclerosis and cardiovascular disease [1] [2] |
The search results provide details on non-enzymatic electrochemical sensing methods for cholesterol, which could serve as a reference for developing this compound detection protocols [7].
General Sensing Mechanism: Non-enzymatic cholesterol sensors use a recognition layer with metal-based electrodes that act as cholesterol oxidants. When cholesterol interacts with the electrode surface in a conductive electrolyte, it undergoes electro-oxidation, generating a measurable electrical signal (current, potential, etc.) [7]. The diagram below illustrates the core components and process flow of this sensing mechanism.
Reported Performance of Metal-Based Systems: The following table compiles data from various non-enzymatic cholesterol detectors using metal-based electrodes [7].
| Electrode | Supporting Electrolytes (Media) | Cholesterol Oxidation Products | Oxidation Potential (V) | LOD | LOQ |
|---|---|---|---|---|---|
| Pt | Glacial acetic acid, sodium perchlorate, sodium acetate | 7α-acetoxycholesterol, 7β-acetoxycholesterol | 1.7 (vs. SCE) | NA | NA |
| Various (Ni, Ti, Cu, etc.) | Various organic and aqueous media | Various products (e.g., 7-ketocholesterol) | Varies by system | Reported values exist | Reported values exist |
The comparative biophysical data suggests that the structural differences between these sterols significantly impact their interaction with phospholipid membranes [5]. This implies that a single detection system might not be equally sensitive to both molecules. The established protocols for cholesterol [7] provide a foundational starting point for developing this compound detection methods, which would require optimization to account for its distinct molecular structure and redox behavior.
| Method & Detector | Stationary Phase | Mobile Phase | Run Time | Key Findings & Separation Notes | Citation |
|---|
| HPLC-ECD (Electrochemical) | Develosil C30-UG-3 (150 x 4.6 mm, 3 µm) | Acetonitrile with 10 mmol L⁻¹ LiClO₄ (Isocratic) | Information missing | Simultaneous determination of β-sitosterol, campesterol, stigmasterol, and brassicasterol achieved. | [1] | | UPLC-UV (Ultraviolet) | ACQUITY UPLC BEH C18 (Column dimensions not specified) | Acetonitrile/Water (Gradient from 80%) | Information missing | Successfully separated and quantified this compound, campesterol, stigmasterol, β-sitosterol, and cholesterol. | [2] | | UHPLC-UV/CAD (Charged Aerosol) | Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) | Acetonitrile/Water (Gradient) | 8.5 minutes | Separated 7 sterols/stanols. Campesterol and campestanol co-eluted; quantified as a sum. This compound, stigmasterol, and β-sitosterol were separated. | [3] | | LC-MS/MS (Mass Spectrometry) | Reversed-Phase C18 (Column details not specified) | Methanol/Acetonitrile/Isopropanol | 4 minutes | Rapid quantification of 6 compounds. Used mass selectivity to resolve co-eluting peaks, enabling fast run time despite potential chromatographic overlap. | [4] |
Here are the methodologies for the key experiments cited, which you can use as a reference for your own work.
This method is noted for its application in cellular uptake studies [2].
This method offers a simple approach without the need for derivatization [1].
This is a fast and selective method ideal for complex matrices like edible oils [4].
The following diagram illustrates the general decision-making pathway and key steps for separating and analyzing phytosterols, based on the common methodologies identified.
The research on this compound primarily positions it as a complementary player in the Alzheimer's biomarker field, rather than a direct competitor to established markers.
For context, below is a comparison of the key blood-based biomarkers that are currently the focus of clinical validation and guidelines. This compound is not featured in this contemporary framework.
| Biomarker | Pathology Measured | Key Context from Recent Guidelines/Studies |
|---|---|---|
| pTau217 | Tau tangles (core pathology) | Plasma pTau217 assays with acceptable accuracy can be used for AD diagnosis; highly resistant to pre-analytical handling variations [4] [5]. |
| pTau181 | Tau tangles (core pathology) | Incorporated into revised AD diagnosis criteria; strong predictive performance for incident dementia [4] [6]. |
| Aβ42/40 Ratio | Amyloid plaques (core pathology) | A core AD BBM; measurements are sensitive to pre-analytical sample handling variations [4] [5]. |
| GFAP | Astrocyte reactivity | A non-core BBM reflecting astrocyte activation; strong predictive performance for dementia [4] [6]. |
| NfL | Neurodegeneration | A non-core BBM reflecting neuronal injury; increased levels associated with higher dementia hazard [4] [6]. |
The first-ever clinical practice guideline for Alzheimer's blood tests, released in 2025 by the Alzheimer's Association, focuses exclusively on these phosphorylated tau (p-tau) variants and the Aβ42/40 ratio [5]. This highlights the significant gap between research into novel markers like this compound and clinically validated tools.
The experimental data for this compound comes from an older, focused study. The following diagram outlines the experimental workflow and key findings from the 2011 study that proposed this compound as an additional CSF biomarker [1].
Given the current landscape, here are practical suggestions for your evaluation:
The table below summarizes the core differences between algal and terrestrial sources of this compound, covering aspects of origin, composition, and research applications.
| Feature | Algal Sources | Terrestrial Plant Sources |
|---|---|---|
| Primary Organisms | Dinoflagellates (e.g., Gonyaulax spp., Peridinium foliaceum), Diatoms, other microalgae [1] [2] [3] | Brassicaceae family plants (e.g., Canola, Rapeseed) [1] [4] [5] |
| Typical Role | Major sterol, often constituting a high percentage of total sterol profile [1] | Minor-to-moderate component within a diverse phytosterol profile [4] |
| Sterol Profile | Can be the dominant sterol; profile varies significantly by species [1] | Typically part of a mix including β-Sitosterol, Campesterol, Stigmasterol [4] |
| Use as a Biomarker | Well-established as a biomarker for marine algal input in environmental studies [1] | Not typically used as a specific biomarker |
| Research/Application Context | Biomedicine (anti-infective, anti-ACE), biofuels, sustainable production [2] [6] [5] | Nutraceuticals, functional foods (cholesterol-lowering), food additives [4] [5] |
To aid in objective comparison, the following tables present quantitative data on this compound composition from various sources.
Table 1: this compound in Selected Algal Species [1] This data illustrates the high variability and potential dominance of this compound in certain algae.
| Algal Species | Approximate this compound Composition (% of total sterols) |
|---|---|
| Gonyaulax spp. | Up to 100% |
| Peridinium foliaceum | 80% - 100% |
| Pyrocystis lunula | 76% |
| Gonyaulax diegensis | 39% |
| Prorocentrum cordatum | 7% |
Table 2: this compound in Terrestrial Oilseeds [4] This data shows that this compound is a consistent but minor component in brassica oilseeds.
| Plant Species | This compound Content (% of total sterols) |
|---|---|
| Brassica juncea (Brown Mustard) | 9.1% - 19.2% |
| Brassica campestris (Toria, Yellow Sarson) | 14.1% - 15.3% |
| Brassica napus (Summer Rape) | 6.5% - 14.1% |
| Brassica rapa (Winter) | 6.1% - 13.8% |
| Brassica napus (Canola) | 9.7% |
The analysis of this compound across different sources relies on robust and reproducible experimental protocols. The general workflow for extraction and analysis from biological samples typically involves the steps below:
Here are the details of the key experimental steps:
The table below compares the primary mechanisms of the two compounds.
| Feature | This compound | Sorafenib |
|---|---|---|
| Primary Target | AKT signaling pathway [1] [2] | Multiple receptor tyrosine kinases (VEGFR, PDGFR) & RAF/MEK/ERK pathway [3] |
| Key Molecular Effect | Downregulates phospho-AKT (p-AKT) levels [1] [2] | Inhibits angiogenesis and tumor cell proliferation [3] |
| Mechanism Evidence | AKT agonist (IGF-1) counteracts this compound's inhibitory effect [1] [2] | Well-established in clinical use and literature [4] [5] [3] |
The core signaling pathways involved are illustrated below.
The following table summarizes key experimental findings from in vitro and in vivo studies.
| Experimental Model | This compound Findings | Sorafenib Findings (for context) |
|---|---|---|
| In Vitro (Cell Viability) | Induced cell death in HBV+ HCC cells (HepG2.215, PLC5) in dose- and time-dependent manner; more potent than sorafenib in the study [1] [2]. | Standard treatment used for comparison; showed less potent activity in the same model [1]. |
| In Vitro (Cytotoxicity) | No apparent cytotoxicity to normal immortalized hepatocytes (LO2, AML12, FL83B) at tested concentrations [1] [2]. | Known to cause side effects like hand-foot syndrome, hypertension, and fatigue in patients [3]. |
| In Vivo (Xenograft Mouse Model) | Inhibited tumor growth in mice implanted with HepG2.215 cells at 100 mg/kg daily [1] [2]. | Used as a positive control in the same model; this compound showed superior inhibition [1]. |
| HBV Infection Impact | Activity is independent of HBV infection status; showed similar efficacy in HBV- (HepG2) and HBV+ cells [1] [2]. | HBV+ HCC patients often show poorer response compared to uninfected patients [1] [2]. |
To help you evaluate the research quality, here are the core methodologies used in the key this compound studies [1] [2].
Cell Viability Assay (MTT Assay)
Cytotoxicity Assay (LDH Assay)
Mechanism Exploration (Western Blot)
In Vivo Efficacy (Xenograft Mouse Model)
The consistent identification of AKT inhibition as this compound's primary mechanism provides a strong foundation for future studies. Research could explore its potential in overcoming sorafenib resistance, often linked to persistent AKT signaling [3], or its use in combination with other agents.
The relative composition of this compound differs notably among plants and algae. The following table summarizes data from various sources.
| Species / Source | This compound Composition | Other Major Sterols | Source Type |
|---|---|---|---|
| Brassica oilseeds (e.g., Canola) [1] | ~10-15% of total sterols | β-Sitosterol (~46-60%), Campesterol (~22-35%) | Terrestrial Plant |
| Maca (Lepidium meyenii) [2] | Present | β-Sitosterol, Campesterol, Avenasterol | Terrestrial Plant |
| Gonyaulax spp. (Dinoflagellate) [3] | Up to 100% of total sterols | Not specified | Marine Algae |
| Commercial Phytosterol Mixtures [2] | ~3-7% of mixture | β-Sitosterol, Campesterol, Stigmasterol | Industrial Ingredient |
Accurate measurement of this compound relies on specific analytical techniques. Here is a detailed methodology based on standard protocols [3].
Sample Preparation (Saponification & Extraction)
Derivatization
Instrumental Analysis (GC & MS)
This compound is not just a structural component; it has significant functional roles in both plants and human health.
The experimental process for analyzing this compound, from sample preparation to data interpretation, can be visualized as follows.
This compound is a plant sterol (phytosterol) used to trace terrestrial organic matter and certain algal populations in marine environments [1]. Its presence and concentration relative to other sterols like cholesterol can indicate organic matter sources and microbial community composition [1] [2].
The table below summarizes contexts where this compound is identified:
| Environment/Sample Type | Key Findings Related to this compound | Citation |
|---|---|---|
| Black Sea Water Column | Used in untargeted lipidomics to distinguish microbial communities in a stratified water column. | [1] |
| Shellfish (Mollusks) | A major sterol; concentrations ranged from 12.6 to 45.6 mg/100 g in steamed oysters, clams, and scallops. | [2] |
| Canola and Brassica Seeds | A major sterol; one of the primary phytosterols found in these plants. | [3] |
Determining sterol ratios requires sophisticated instruments and meticulous sample preparation. Here is a generalized workflow based on the analysis of suspended particles from the Black Sea water column [1]:
The key methodological steps are:
The presence of this compound and its ratio to cholesterol helps researchers decode the structure of microbial communities and the origins of organic matter in ecosystems [1]. High-resolution lipidomics can detect thousands of lipid features, revealing how environmental stressors shift lipidome composition [4].
Irritant